molecular formula C10H17NO6 B3334063 Boc-Glu-OH-15N CAS No. 287484-35-9

Boc-Glu-OH-15N

Cat. No.: B3334063
CAS No.: 287484-35-9
M. Wt: 248.24 g/mol
InChI Key: AQTUACKQXJNHFQ-NTLODJOYSA-N
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Description

Boc-Glu-OH-15N is a useful research compound. Its molecular formula is C10H17NO6 and its molecular weight is 248.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 248.10262216 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m0/s1/i11+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTUACKQXJNHFQ-NTLODJOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[15NH][C@@H](CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745723
Record name N-(tert-Butoxycarbonyl)-L-(~15~N)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287484-35-9
Record name N-(tert-Butoxycarbonyl)-L-(~15~N)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 15N-labeled N-(tert-Butoxycarbonyl)-L-glutamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 15N-labeled N-(tert-Butoxycarbonyl)-L-glutamic acid Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary

The synthesis of 15N-labeled N-(tert-Butoxycarbonyl)-L-glutamic acid (Boc-L-Glu-15N-OH) represents a critical junction between isotopic labeling and peptide chemistry. This compound serves as a vital building block for solid-phase peptide synthesis (SPPS) intended for high-resolution NMR studies (HSQC/HMQC) and metabolic flux analysis.

While the chemical reactivity of 15N-glutamic acid mirrors its 14N counterpart, the high cost of the isotopic starting material (~


500/g) demands a protocol that prioritizes atom economy  and yield maximization . This guide details the conversion of L-Glutamic acid-15N (typically derived from fermentation) into its N-Boc protected derivative, employing a modified Schotten-Baumann protocol optimized for isotopic recovery.

Strategic Sourcing: The Origin of the Isotope

Before commencing chemical protection, it is vital to understand the source material. Unlike simple alkylations, the stereoselective synthesis of L-Glutamic acid-15N is rarely performed chemically in the lab due to chirality challenges.

  • Primary Route (Biosynthetic): The industry standard involves the fermentation of Corynebacterium glutamicum or Brevibacterium flavum in a medium where

    
      is the sole nitrogen source.
    
  • Implication for Synthesis: The starting material (L-Glu-15N) is often supplied as a zwitterionic solid. It is significantly more expensive than standard reagents. Therefore, the protection protocol below is designed to avoid "lossy" purification steps like bulk recrystallization unless absolutely necessary.

Chemical Synthesis Protocol

Objective: Protection of the


-amino group of L-Glu-15N with a tert-butoxycarbonyl (Boc) group.
Target Molecule:  N-

-t-Boc-L-Glutamic Acid-15N.
Reaction Mechanism

The reaction utilizes Di-tert-butyl dicarbonate (Boc₂O) under basic aqueous conditions. The base maintains the amino group in its nucleophilic (deprotonated) state, allowing it to attack the carbonyl of the Boc anhydride.



Materials & Stoichiometry
ComponentRoleEq.[1][2]Notes
L-Glutamic Acid-15N Substrate1.0High purity (>98% isotopic enrichment)
Boc Anhydride (Boc₂O) Reagent1.1 - 1.2Slight excess to drive completion
NaOH (1N) Base2.2 - 2.5Neutralizes carboxylic acids + deprotonates amine
1,4-Dioxane Co-solventN/ASolubilizes Boc₂O; miscible with water
Ethyl Acetate (EtOAc) ExtractionN/AFor workup
KHSO₄ (1M) AcidifierN/APreferred over HCl to prevent Boc cleavage
Step-by-Step Methodology
Step 1: Solubilization and pH Adjustment
  • Dissolve L-Glutamic acid-15N (e.g., 5.0 mmol) in a mixture of water (10 mL) and 1,4-dioxane (10 mL).

  • Add 1N NaOH dropwise with stirring until the solution reaches pH 9.0–10.0 .

    • Critical Control Point: Do not exceed pH 11. High pH can cause racemization (though risk is lower with carbamates) or hydrolysis of the Boc reagent.

Step 2: Acylation (The Reaction)
  • Add Di-tert-butyl dicarbonate (Boc₂O) (5.5 mmol) slowly to the stirring solution.

  • Monitor pH continuously. As the amine reacts and CO₂ is liberated/neutralized, the pH will drop.

  • Maintain pH ~9.0 by adding small aliquots of 1N NaOH or using an autotitrator.

  • Stir at Room Temperature (20–25°C) for 12–18 hours.

    • Validation: Monitor via TLC (n-Butanol/Acetic Acid/Water 3:1:1). Ninhydrin stain will show the disappearance of the free amine spot.

Step 3: Workup and Purification (Isotope Conservation)
  • Evaporation: Remove the bulk of the dioxane under reduced pressure (Rotavap) at <40°C.

  • Wash (Impurity Removal): Dilute the remaining aqueous residue with water (10 mL). Wash with Diethyl Ether (2 x 15 mL).

    • Why? This removes unreacted Boc₂O and t-BuOH. The product (Boc-Glu-15N) remains in the aqueous phase as the dicarboxylate salt. DO NOT DISCARD THE AQUEOUS LAYER.

  • Acidification: Cool the aqueous layer to 0°C. Acidify carefully with 1M KHSO₄ to pH 2–3 .

    • Note: The solution will become cloudy as the protonated Boc-amino acid precipitates or oils out.

  • Extraction (Product Recovery): Extract the acidic aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Drying: Combine EtOAc layers, wash with brine (1 x 10 mL), and dry over anhydrous Na₂SO₄ .

  • Isolation: Filter and evaporate the solvent to yield a viscous oil or white foam.

  • Crystallization: Triturate with Hexane/Ether or crystallize from EtOAc/Petroleum Ether to obtain the solid product.

Process Visualization

Synthesis Workflow

The following diagram outlines the critical decision paths and phase transfers to ensure high yield.

G Start Start: L-Glu-15N (Solid) Solubilization Dissolve in Dioxane/H2O Adjust to pH 9-10 (NaOH) Start->Solubilization Reaction Add Boc2O Stir 12-18h @ RT Maintain pH ~9 Solubilization->Reaction Wash Wash with Ether Reaction->Wash Separation1 Phase Separation Wash->Separation1 OrgLayer1 Organic Layer (Excess Boc2O) Separation1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product as Salt) Separation1->AqLayer1 Keep Acidification Acidify to pH 2-3 (KHSO4) AqLayer1->Acidification Extraction Extract with EtOAc Acidification->Extraction Separation2 Phase Separation Extraction->Separation2 AqLayer2 Aqueous Layer (Salts - Discard) Separation2->AqLayer2 Waste OrgLayer2 Organic Layer (Boc-Glu-15N) Separation2->OrgLayer2 Product Final Dry (Na2SO4) & Evaporate Yield: Boc-L-Glu-15N-OH OrgLayer2->Final

Caption: Workflow for the Boc-protection of 15N-Glutamic Acid, emphasizing phase separation to remove impurities while retaining the isotopic product.

Characterization & Quality Control

Because the 15N isotope is invisible to standard refractive index or UV purity checks (unless coupled), NMR is the definitive validation tool.

Expected Analytical Data
ParameterMethodExpected Result
State VisualWhite crystalline powder or foam
Melting Point Capillary~110–115°C (dec) (Similar to 14N analog)
Purity HPLC (C18)>98% (210 nm detection)
Isotopic Enrichment Mass Spec (ESI)[M+H]+ = 249.1 (vs 248.1 for 14N)
Chirality Polarimetry

(c=1, MeOH)
NMR Validation (15N Specifics)

The presence of 15N introduces coupling that confirms the label is intact and located at the


-amine.
  • 1H NMR (DMSO-d6):

    • 
       1.38 (s, 9H, Boc-tBu)
      
    • 
       1.7-2.3 (m, 4H, 
      
      
      
      -CH2)
    • 
       3.8-4.0 (m, 1H, 
      
      
      
      -CH)
    • 
       7.0-7.2 (d, 1H, NH):  This doublet is the signature. In 14N, the amide proton is often broad. In 15N, you will see a distinct doublet due to 
      
      
      
      coupling (~90 Hz)
      .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield pH too low during reactionEnsure pH stays >8.5 to keep amine nucleophilic.
Oily Product Residual solvent or Boc₂OTriturate with hexane to induce crystallization. Ensure high vacuum drying.
Boc Cleavage Acidification too aggressiveUse KHSO₄ or Citric Acid instead of HCl. Do not heat during evaporation.
Racemization pH > 11 or high tempKeep reaction < 25°C and strictly monitor max pH.

References

  • Organic Syntheses. General Procedure for Boc Protection (Adapted from Boc-L-Proline). Org. Synth. 1979, 59, 183. [Link]

  • National Institutes of Health (PMC). Cell-free synthesis of 15N-labeled proteins for NMR studies. (Context on 15N amino acid utility). [Link]

  • Common Organic Chemistry. Boc Protection Mechanism and Stoichiometry. [Link]

  • Fisher Scientific. Amine Protection Protocols. [Link]

Sources

Technical Guide: Physical & Isotopic Characteristics of Boc-L-Glu-OH-15N

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical, chemical, and isotopic characteristics of Boc-L-Glu-OH-15N , a stable isotope-labeled amino acid derivative critical for nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing.

Executive Summary

Boc-L-Glu-OH-15N (N-α-t-Butoxycarbonyl-L-glutamic acid-15N) is a high-purity, stable isotope-labeled building block used primarily in the synthesis of isotopically enriched peptides and proteins.[1] By incorporating a nitrogen-15 (


N) atom at the 

-amino position, this compound serves as a critical probe for structural biology, enabling the resolution of complex protein dynamics via heteronuclear multidimensional NMR (e.g.,

H-

N HSQC).

This guide delineates the physicochemical specifications, synthesis pathways, and quality control protocols required to validate the integrity of Boc-L-Glu-OH-15N in research and drug development workflows.

Chemical Identity & Physicochemical Specifications

This section defines the fundamental chemical properties. Note that while isotopic substitution alters mass and nuclear spin properties, it has negligible impact on macroscopic physical properties (melting point, solubility) compared to the unlabeled analogue.

Nomenclature & Identification
Parameter Specification
Chemical Name N-α-(tert-Butoxycarbonyl)-L-glutamic acid-

N
Common Abbreviations Boc-L-Glu-OH-

N; Boc-Glu-

N
CAS Number (Parent) 2419-94-5 (Unlabeled parent); Labeled forms often share CAS with specific notation
Molecular Formula C

H


NO

Molecular Weight 248.24 g/mol (Calculated based on

N

15.00 Da)
Isotopic Enrichment

98 atom %

N
Chiral Configuration L-Isomer (S-configuration at

-carbon)
Physical Properties
Property Value / Observation Condition
Appearance White to off-white crystalline powderAmbient
Melting Point 110 – 116 °C (Decomposition)Standard Pressure
Solubility Soluble in Methanol, Ethanol, DMF, DMSO, Ethyl Acetate> 50 mg/mL
Optical Rotation

c=1 in Methanol
Hygroscopicity Low to ModerateStore desiccated

Technical Insight: The solubility profile in polar organic solvents (DMF/DMSO) is critical for its use in Solid Phase Peptide Synthesis (SPPS). Ensure the solution is freshly prepared to prevent slow decarboxylation of the Boc group if acidic impurities are present.

Isotopic Characteristics & NMR Utility

The value of Boc-L-Glu-OH-15N lies in its nuclear properties. Unlike the quadrupolar


N (spin 1), 

N is a dipolar nucleus (spin 1/2), making it suitable for high-resolution NMR.
Nuclear Magnetic Resonance (NMR) Parameters
  • Spin Quantum Number (I): 1/2

  • Gyromagnetic Ratio (

    
    ):  -27.116 MHz/T[1]
    
  • Natural Abundance (Background): 0.37% (Enriched to >98% in this compound)

  • Chemical Shift Reference: Liquid NH

    
     (0 ppm) or Nitromethane (380 ppm). In peptide backbones, the amide 
    
    
    
    N signal typically appears between 100 – 135 ppm .
Applications in Structural Biology
  • Backbone Assignment: Used to introduce a specific

    
    N label at Glutamic acid residues, simplifying spectral crowding in large proteins.
    
  • Dynamics Studies: Facilitates

    
    N relaxation measurements (
    
    
    
    ,
    
    
    , NOE) to determine order parameters (
    
    
    ) of the peptide backbone.
  • Metabolic Tracing: The stable isotope acts as a non-radioactive tracer to follow Glutamate metabolism (e.g., Glutamine-Glutamate cycle) via Mass Spectrometry.[1]

Synthesis & Manufacturing Workflow

The production of Boc-L-Glu-OH-15N follows a strict "Biocatalytic to Chemical" hybrid pathway to ensure stereochemical purity and high isotopic incorporation.

Synthesis Diagram

The following diagram illustrates the conversion of


N-Ammonium Chloride into the final protected amino acid.

SynthesisWorkflow cluster_0 Step 1: Enzymatic Isotope Incorporation cluster_1 Step 2: Chemical Protection Raw Alpha-Ketoglutarate + 15NH4Cl Glu15N L-Glutamic Acid-15N (Free Amino Acid) Raw->Glu15N Reductive Amination (Stereoselective) Enzyme Glutamate Dehydrogenase (GDH) + NADH Cofactor Enzyme->Glu15N Crude Crude Boc-L-Glu-OH-15N Glu15N->Crude N-alpha Protection BocReagent Boc Anhydride (Boc2O) + NaOH/Dioxane BocReagent->Crude Purification Acidification & Crystallization Crude->Purification Workup Final Boc-L-Glu-OH-15N (>98% Purity) Purification->Final Isolation

Figure 1: Hybrid enzymatic-chemical synthesis workflow ensuring L-isomer specificity and high isotopic enrichment.

Protocol Narrative
  • Enzymatic Amination:

    
    -Ketoglutarate is reacted with 
    
    
    
    NH
    
    
    Cl in the presence of Glutamate Dehydrogenase (GDH) .[1][2] This enzymatic step is crucial as it exclusively yields the L-enantiomer , avoiding the need for complex chiral resolution later.
  • Boc Protection: The resulting L-Glu-

    
    N is dissolved in a water/dioxane mixture.[1] Di-tert-butyl dicarbonate (Boc
    
    
    
    O) is added under basic conditions (pH 9-10).
  • Isolation: The reaction is acidified (pH 2-3) with dilute KHSO

    
     or HCl to precipitate the Boc-amino acid, which is then extracted into ethyl acetate and crystallized.[1]
    

Quality Control & Analytical Verification

Trustworthiness in experimental data begins with validated reagents. The following QC architecture ensures the compound meets the rigorous standards required for structural biology.

Analytical Workflow

QC_Workflow cluster_tests Validation Matrix Sample Batch Sample: Boc-L-Glu-OH-15N NMR 1H NMR (DMSO-d6) Verifies: Structure & Solvent Residuals Sample->NMR MS Mass Spectrometry (ESI-MS) Verifies: Isotopic Enrichment (>98%) Sample->MS HPLC Reverse Phase HPLC Verifies: Chemical Purity (>98%) Sample->HPLC Chiral Chiral HPLC Verifies: Enantiomeric Excess (>99% L) Sample->Chiral Release Certificate of Analysis (CoA) Release NMR->Release Pass MS->Release Pass Reject Quarantine / Reprocess MS->Reject Fail HPLC->Release Pass HPLC->Reject Fail Chiral->Release Pass

Figure 2: Multi-modal quality control workflow for validating isotopic and chemical purity.

Key QC Criteria
  • Isotopic Enrichment Calculation: The enrichment is calculated via Mass Spectrometry by comparing the intensity of the labeled molecular ion (

    
    ) against the unlabeled background (
    
    
    
    ).
    
    
    Target:
    
    
  • Chiral Purity: Enantiomerization can occur during Boc-protection if temperature is uncontrolled.[1] Chiral HPLC (e.g., Crownpak or Chiralpak columns) must confirm < 0.5% D-isomer .[1]

Handling & Storage Protocols

To maintain the integrity of the Boc group and the free carboxylic acid, follow these storage guidelines:

  • Temperature: Long-term storage at -20°C is recommended. Short-term storage at 2-8°C is acceptable.[3]

  • Moisture: The compound is slightly hygroscopic. Store in a tightly sealed container with desiccant. Allow the bottle to equilibrate to room temperature before opening to prevent condensation.

  • Stability: Stable for >2 years if stored correctly. Avoid prolonged exposure to strong acids (TFA/HCl) which will remove the Boc group, or strong bases which may cause racemization.

References

  • Sigma-Aldrich. Boc-Glu-OH-15N Product Specification (Cat No. 587699).[1] Retrieved from

  • Cambridge Isotope Laboratories. Amino Acid Isotope Labeling Standards. Retrieved from

  • Grosan, C. B., et al. (2010). The 15N Labelled L-Glutamic Acid: Experimental and Computational NMR Studies.[1] Studia UBB Chemia. Retrieved from

  • Chem-Impex International. Boc-L-Glu-OH Physicochemical Data.[1] Retrieved from

  • PubChem. Compound Summary: Boc-L-glutamic acid (Parent).[1] National Library of Medicine. Retrieved from

Sources

The Indispensable Role of ¹⁵N Isotopes in Modern Protein Structure Determination: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, structural biologists, and professionals in drug development, navigating the complexities of protein structure is a daily imperative. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technology in this endeavor, offering atomic-level insights into protein architecture, dynamics, and interactions in a solution state that mimics the cellular environment.[1][2] Central to the power of modern biomolecular NMR is the strategic use of stable isotopes, and among these, the Nitrogen-15 (¹⁵N) isotope has proven to be a transformative tool.[3][4] This guide provides an in-depth exploration of the pivotal role of ¹⁵N in protein structure determination, from the fundamental principles to advanced applications, grounded in field-proven insights and established protocols.

The Quantum Mechanical Advantage: Why ¹⁵N is Essential for Protein NMR

The most abundant isotope of nitrogen, ¹⁴N, possesses a nuclear spin of 1. This property leads to quadrupolar broadening, a phenomenon that results in wide and poorly resolved peaks in an NMR spectrum, rendering it largely unsuitable for high-resolution structural studies.[4] In stark contrast, the stable isotope ¹⁵N has a nuclear spin of 1/2.[3][4] This fundamental quantum mechanical property is the key to its utility, as it gives rise to sharp, well-resolved signals, which are a prerequisite for detailed molecular structure analysis.[4]

However, the natural abundance of ¹⁵N is a mere 0.366%, making it practically invisible in the NMR spectra of unlabeled proteins.[4][5] Therefore, the first and most critical step in harnessing the power of ¹⁵N is to incorporate it into the protein of interest through a process known as isotopic labeling.[5] This is typically achieved by expressing the protein in a host system, such as E. coli, grown in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, like ¹⁵NH₄Cl.[6][7] This metabolic labeling approach allows for the uniform incorporation of ¹⁵N throughout the protein's polypeptide chain.[7][8]

The Foundational Experiment: ¹H-¹⁵N HSQC as the Protein's "Fingerprint"

With a ¹⁵N-labeled protein in hand, the gateway to a wealth of structural information is the two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.[1][6][9] This experiment is often referred to as the "fingerprint" of a protein because, in a well-folded protein, each non-proline amino acid residue will ideally produce a single cross-peak in the spectrum, corresponding to the covalent bond between the backbone amide proton (¹H) and its directly attached nitrogen (¹⁵N).[1][9]

The causality behind this experiment lies in the transfer of magnetization from the highly sensitive proton nucleus to the less sensitive nitrogen nucleus, and then back to the proton for detection.[9] This process, mediated through the one-bond J-coupling, correlates the chemical shifts of the bonded ¹H and ¹⁵N atoms.[9] The resulting 2D spectrum provides a visual map where each peak's position is a sensitive reporter of its unique chemical environment. This initial assessment is invaluable for:

  • Assessing Protein Folding and Sample Quality: A well-dispersed spectrum with sharp peaks is a strong indicator of a properly folded and stable protein sample, making it a crucial first step before proceeding to more time-consuming and expensive experiments.[6]

  • Screening for Ligand Binding: Changes in the chemical shifts of specific peaks upon the addition of a ligand or drug molecule can pinpoint the binding site and provide information on the binding affinity.[6]

  • Monitoring Protein Stability: The HSQC spectrum can be used to monitor the effects of changes in temperature, pH, or buffer conditions on the protein's structural integrity.

Experimental Workflow: ¹⁵N Isotopic Labeling and HSQC Analysis

G cluster_0 Protein Expression and Labeling cluster_1 NMR Spectroscopy cluster_2 Data Analysis Gene of Interest Gene of Interest Expression Vector Expression Vector Gene of Interest->Expression Vector Host System (e.g., E. coli) Host System (e.g., E. coli) Expression Vector->Host System (e.g., E. coli) Growth in Minimal Medium Growth in Minimal Medium Host System (e.g., E. coli)->Growth in Minimal Medium Induction of Protein Expression Induction of Protein Expression Growth in Minimal Medium->Induction of Protein Expression ¹⁵NH₄Cl ¹⁵NH₄Cl ¹⁵NH₄Cl->Growth in Minimal Medium Cell Lysis and Purification Cell Lysis and Purification Induction of Protein Expression->Cell Lysis and Purification ¹⁵N-labeled Protein ¹⁵N-labeled Protein Cell Lysis and Purification->¹⁵N-labeled Protein NMR Spectrometer NMR Spectrometer ¹⁵N-labeled Protein->NMR Spectrometer ¹H-¹⁵N HSQC Experiment ¹H-¹⁵N HSQC Experiment NMR Spectrometer->¹H-¹⁵N HSQC Experiment 2D Spectrum Acquisition 2D Spectrum Acquisition ¹H-¹⁵N HSQC Experiment->2D Spectrum Acquisition Data Processing Data Processing 2D Spectrum Acquisition->Data Processing ¹H-¹⁵N HSQC Spectrum ¹H-¹⁵N HSQC Spectrum Data Processing->¹H-¹⁵N HSQC Spectrum Analysis of Peaks Analysis of Peaks ¹H-¹⁵N HSQC Spectrum->Analysis of Peaks Structural Insights Structural Insights Analysis of Peaks->Structural Insights G ¹⁵N-labeled Protein ¹⁵N-labeled Protein ¹H-¹⁵N HSQC ¹H-¹⁵N HSQC ¹⁵N-labeled Protein->¹H-¹⁵N HSQC ¹³C, ¹⁵N-labeled Protein ¹³C, ¹⁵N-labeled Protein Triple Resonance Experiments Triple Resonance Experiments ¹³C, ¹⁵N-labeled Protein->Triple Resonance Experiments Backbone Assignment Backbone Assignment ¹H-¹⁵N HSQC->Backbone Assignment Triple Resonance Experiments->Backbone Assignment 3D Structure Calculation 3D Structure Calculation Backbone Assignment->3D Structure Calculation

Caption: Role of ¹⁵N and ¹³C labeling in backbone assignment.

Once the backbone resonances are assigned, Nuclear Overhauser Effect (NOE) experiments, such as ¹⁵N-edited NOESY-HSQC, are performed. [6]These experiments detect through-space interactions between protons that are close to each other (typically within 5 Å), providing the distance restraints that are crucial for calculating the three-dimensional fold of the protein.

Beyond Static Structures: Unveiling Protein Dynamics with ¹⁵N

Proteins are not static entities; their functions are often intrinsically linked to their dynamic motions. ¹⁵N-based NMR relaxation experiments are powerful tools for probing these dynamics on a wide range of timescales, from picoseconds to seconds. [10][11]By measuring the relaxation rates of the ¹⁵N nuclei, researchers can gain insights into the flexibility of the protein backbone. [11] Uniform ¹⁵N labeling creates an isolated ¹H-¹⁵N spin system, which simplifies the analysis of relaxation data. [10]Key experiments include the measurement of:

  • T₁ (longitudinal) relaxation: Provides information on fast (picosecond to nanosecond) motions.

  • T₂ (transverse) relaxation: Sensitive to both fast and slower (microsecond to millisecond) motions, such as conformational exchange.

  • ¹H-¹⁵N Heteronuclear NOE: A measure of the amplitude of fast internal motions. [11] These dynamic measurements are critical for understanding enzyme catalysis, allosteric regulation, and protein-protein interactions.

Applications in Drug Discovery and Development

The insights provided by ¹⁵N-based NMR are invaluable in the pharmaceutical industry. [3]The ability to rapidly screen for ligand binding using ¹H-¹⁵N HSQC allows for the identification of initial hits in a drug discovery campaign. Furthermore, by monitoring the chemical shift perturbations upon binding, researchers can map the binding interface, providing crucial information for structure-activity relationship (SAR) studies and the rational design of more potent and specific drug candidates. The study of protein-ligand dynamics can also reveal how a drug molecule affects the conformational landscape of its target, leading to a deeper understanding of its mechanism of action.

Protocols and Methodologies

Uniform ¹⁵N Labeling of Proteins in E. coli
  • Prepare Minimal Medium: Prepare M9 minimal medium containing all necessary salts and a carbon source (e.g., glucose).

  • Inoculate with Starter Culture: Inoculate a small volume of LB medium with a single colony of E. coli transformed with the expression vector and grow overnight.

  • Adapt to Minimal Medium: Pellet the cells from the starter culture and resuspend them in a small volume of M9 medium. Use this to inoculate the main M9 culture.

  • Introduce ¹⁵N Source: The sole nitrogen source in the M9 medium should be ¹⁵NH₄Cl (typically at a concentration of 1 g/L). [6][7]5. Grow and Induce: Grow the culture at the optimal temperature until it reaches the mid-log phase (OD₆₀₀ of 0.6-0.8). Induce protein expression with the appropriate inducer (e.g., IPTG).

  • Harvest and Purify: Harvest the cells by centrifugation and purify the ¹⁵N-labeled protein using standard chromatography techniques.

  • Verify Labeling Efficiency: The percentage of ¹⁵N incorporation can be determined by mass spectrometry. [12]

Acquiring a ¹H-¹⁵N HSQC Spectrum
  • Sample Preparation: Prepare a sample of the ¹⁵N-labeled protein in a suitable NMR buffer, typically containing 5-10% D₂O for the lock.

  • Spectrometer Setup: Tune and match the NMR probe for ¹H and ¹⁵N frequencies.

  • Load Standard Parameters: Load a standard sensitivity-enhanced ¹H-¹⁵N HSQC pulse sequence. [9][13]4. Set Spectral Widths and Offsets: Set the ¹H spectral width to cover the amide proton region (typically ~12-15 ppm centered around 4.7 ppm) and the ¹⁵N spectral width to cover the amide nitrogen region (~25-40 ppm centered around 115-120 ppm). [13]5. Optimize Acquisition Parameters: Set the number of scans (NS) and the number of increments in the indirect dimension (TD1) to achieve the desired signal-to-noise ratio and resolution.

  • Acquire Data: Start the acquisition.

  • Process Data: After acquisition, apply appropriate window functions and Fourier transform the data in both dimensions to obtain the final 2D spectrum.

ParameterTypical ValuePurpose
¹H Spectral Width12-15 ppmTo observe all amide protons.
¹⁵N Spectral Width25-40 ppmTo observe all backbone amide nitrogens.
¹H Carrier Frequency~4.7 ppmCentered on the water resonance for effective suppression.
¹⁵N Carrier Frequency~118 ppmCentered in the amide nitrogen region.
Number of Scans (NS)8-64Signal averaging to improve signal-to-noise.
TD in F1 (¹⁵N)128-256Determines the resolution in the nitrogen dimension.

Conclusion

The incorporation of ¹⁵N isotopes has been a game-changer in the field of biomolecular NMR, transforming it into a powerful and versatile tool for high-resolution structure determination. [3]From providing a simple yet informative "fingerprint" of a protein's folded state to enabling the detailed mapping of its three-dimensional architecture and dynamic landscape, ¹⁵N is at the core of a vast array of NMR experiments. For researchers in academia and industry alike, a thorough understanding of the principles and applications of ¹⁵N labeling is essential for unlocking the secrets of protein function and for driving the development of new therapeutics.

References

  • Higman, V. A. (n.d.). 15N - Protein NMR. University of Oxford. Retrieved from [Link]

  • Ikeya, T., et al. (2021). NMR Structure Determinations of Small Proteins Using Only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. PubMed Central. Retrieved from [Link]

  • Synthelis. (2022, March 20). Why labeling proteins for NMR studies using cell-free systems? Retrieved from [Link]

  • Kigawa, T., et al. (n.d.). Cell-free synthesis of 15N-labeled proteins for NMR studies. PubMed. Retrieved from [Link]

  • Tao. (2025, August 13). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. Retrieved from [Link]

  • May, D. S., et al. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Fungal Biology. Retrieved from [Link]

  • Tao. (2025, August 13). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. Retrieved from [Link]

  • Marek, R., & Lyčka, A. (2002). 15N NMR Spectroscopy in Structural Analysis. ResearchGate. Retrieved from [Link]

  • Martin, G. (2021, September 24). 15N NMR for Structure Elucidation. YouTube. Retrieved from [Link]

  • Held, P. (n.d.). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. PubMed. Retrieved from [Link]

  • (n.d.). 15N Stable Isotope Labeling Data Analysis. Retrieved from [Link]

  • (n.d.). Introduction to NMR spectroscopy of proteins. Duke University. Retrieved from [Link]

  • Banci, L., et al. (2020). 15N isotopic labelling for in-cell protein studies by NMR spectroscopy and single-cell IR synchrotron radiation FTIR microscopy: a correlative study. Analyst. Retrieved from [Link]

  • Foroozandeh, M., et al. (2015). Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity. Journal of Biomolecular NMR. Retrieved from [Link]

  • Baker, L. A., et al. (2021). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. Journal of Biomolecular NMR. Retrieved from [Link]

  • Zhukov, I., & Ejchart, A. (2010). Dynamic 15N{1H} NOE measurements: a tool for studying protein dynamics. PubMed Central. Retrieved from [Link]

  • Wüthrich, K. (1990). Protein structure determination in solution by NMR spectroscopy. The Journal of Biological Chemistry. Retrieved from [Link]

  • (2024, December 19). HSQC_15N.nan. Protocols.io. Retrieved from [Link]

  • Higman, V. A. (2012, October 24). 1H-15N HSQC. University of Oxford. Retrieved from [Link]

  • Jiang, Y., & Liu, M. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry. Retrieved from [Link]

  • Zuiderweg, E. R. P. (n.d.). Insights into Protein Dynamics from 15N-1H HSQC. ChemRxiv. Retrieved from [Link]

  • (2021, April 13). A Brief on The NMR Spectroscopy of Proteins. Conduct Science. Retrieved from [Link]

  • (n.d.). 5 Protein Structure Determination by NMR-Spectroscopy. Freie Universität Berlin. Retrieved from [Link]

  • NMR_DCF. (2022, September 12). 15N HSQC V2. YouTube. Retrieved from [Link]

Sources

The Nitrogen Pivot: From Natural Abundance Signatures to Enriched Isotopic Tracers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Natural Abundance of


N versus Enriched Compounds
Content Type:  Technical Whitepaper
Author:  Senior Application Scientist

Executive Summary

Nitrogen-15 (


N) represents a unique duality in modern chemical biology and metabolomics. At its natural abundance (NA)  of ~0.366%, it serves as a passive recorder of biological history, capturing trophic shifts and biosynthetic origins through fractionation. Conversely, as an enriched tracer (>98% APE) , it transforms into an active interrogation tool, enabling the resolution of protein structures via NMR and the quantification of proteomes via Mass Spectrometry. This guide dissects the technical methodologies, decision frameworks, and experimental protocols required to master both regimes.[1]

Fundamental Isotope Geochemistry & Physics

Before designing an experiment, one must understand the baseline. Nitrogen exists as two stable isotopes:


N and 

N.[2][3][4]
  • Standard Abundance: The IUPAC standard (Air-N

    
    ) fixes the abundance of 
    
    
    
    N at 0.3663 atom % (approx. 1 in 273 atoms).
  • The Delta (

    
    ) Notation:  In NA studies, changes are minute. We do not use percentages; we use permil (‰) relative to the standard:
    
    
    
    
    Where
    
    
    .
  • Atom Percent Excess (APE): In enrichment studies (e.g., NMR), we ignore

    
     and measure total incorporation (e.g., 98% 
    
    
    
    N).

Natural Abundance ( N): Applications & Methodology

The Mechanism: Isotopic Fractionation

Biological systems discriminate against heavier isotopes.[4] Enzymes prefer


N because the vibrational zero-point energy of the 

N bond is higher, making it easier to break (Kinetic Isotope Effect).
  • Trophic Shift: An organism is typically enriched by 3–4‰ relative to its diet because it excretes lighter

    
    N (as urea/ammonia) and retains 
    
    
    
    N.
  • Source Tracking: Synthetic drugs or explosives carry the isotopic signature of their precursor reagents, acting as a "chemical fingerprint" for forensics.

Analytical Workflow: EA-IRMS

To measure NA, one cannot use a standard mass spectrometer; the precision required is too high. We use Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS) .

Diagram 1: The Natural Abundance Workflow (EA-IRMS)

NA_Workflow cluster_0 Sample Prep cluster_1 Combustion (EA) cluster_2 Detection (IRMS) Sample Biological Sample (Dried/Homogenized) Weigh Micro-Weighing (Tin Capsule) Sample->Weigh Flash Flash Combustion (1000°C + O2) Weigh->Flash Reduct Reduction Reactor (Cu at 650°C) NOx -> N2 Flash->Reduct WaterTrap Water Trap (Mg(ClO4)2) Reduct->WaterTrap GC GC Separation (N2 vs CO2) WaterTrap->GC IonSource Ion Source (Tight Ionization) GC->IonSource Magnet Magnetic Sector (Separation) IonSource->Magnet Cups Faraday Cups (m/z 28, 29, 30) Magnet->Cups

Caption: Workflow for EA-IRMS analysis. Samples are combusted to N2 gas, separated, and ratio-analyzed.

Enriched N: The Drug Development Frontier

When we artificially enrich a system to >95%


N, we move from observation to manipulation.
Application A: Structural Biology (NMR)

N is a quadrupole nucleus (Spin=1), causing broad, useless NMR signals.[5] 

N is a dipole (Spin=1/2), yielding sharp signals.
  • The "Fingerprint": The

    
    H-
    
    
    
    N HSQC (Heteronuclear Single Quantum Coherence) spectrum provides a unique peak for every amide backbone in a protein.
  • Drug Screening: If a drug binds to a protein, the chemical environment of specific

    
    N atoms changes, shifting their peaks in the HSQC spectrum (Chemical Shift Perturbation).
    
Application B: Proteomics (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) uses


C/

N-enriched Arginine and Lysine.[6]
  • Method: Cells are grown in "Heavy" media (

    
    N-Arg) vs. "Light" media (
    
    
    
    N-Arg).[6]
  • Result: Mass spectrometry reveals a distinct mass shift (e.g., +10 Da).[7] The ratio of Heavy/Light peak intensities quantifies protein expression changes between healthy and diseased states.

Diagram 2: Enriched Protein Production for NMR

Enriched_Workflow cluster_media Minimal Media Strategy Vector Expression Vector (Plasmid) Bacteria E. coli BL21(DE3) Vector->Bacteria M9 M9 Minimal Media Bacteria->M9 Induction IPTG Induction (OD600 = 0.6-0.8) M9->Induction Source 15NH4Cl (Sole Nitrogen Source) Source->M9 Harvest Cell Lysis & Ni-NTA Purification Induction->Harvest NMR NMR Spectroscopy (1H-15N HSQC) Harvest->NMR

Caption: Protocol for generating uniformly 15N-labeled proteins using minimal media and ammonium chloride.

Comparative Technical Analysis: The Decision Matrix

FeatureNatural Abundance (NA)Enriched (

N > 98%)
Primary Goal Tracing origin, diet, or synthesis pathway.Structural elucidation (NMR) or Quantitation (MS).
Detection Method EA-IRMS (Isotope Ratio Mass Spec).High-Field NMR (600+ MHz) or Orbitrap MS.
Sensitivity Ultra-high precision (detects 0.001% diff).Low precision needed (detects presence/absence).
Cost Per Sample Low (

50 service cost).
High (Isotope reagents: ~$50/g for

NH

Cl).
Key Limitation Requires large sample mass (mg range).[8]Metabolic scrambling (dilution of label).

Experimental Protocols

Protocol A: Production of Uniformly N-Labeled Protein (For NMR)

Context: To obtain a clean HSQC spectrum, 100% of nitrogen in the protein must be


N.[9]
  • Pre-Culture: Inoculate E. coli BL21(DE3) containing your plasmid into 5 mL LB media (unlabeled). Grow 6 hours.

  • Wash Step (Critical): Centrifuge cells. Discard LB. Resuspend pellet in M9 salts (no nitrogen). Reason: Carryover of

    
    N from LB will dilute your isotope enrichment.
    
  • M9 Media Preparation:

    • Standard M9 salts.

    • Nitrogen Source: 1.0 g/L

      
      NH
      
      
      
      Cl
      (>98% purity).
    • Carbon Source: Unlabeled Glucose (unless

      
      C is also required).
      
  • Adaptation: Inoculate resuspended cells into 50 mL M9 media. Grow overnight. Reason: Bacteria lag significantly when switched from rich (LB) to minimal (M9) media.

  • Expression: Dilute overnight culture into 1L final M9 media. Grow to OD

    
     = 0.7. Induce with 1 mM IPTG.
    
  • Harvest: Centrifuge after 4–12 hours (protein dependent).

Protocol B: Natural Abundance Sample Prep (For IRMS)

Context: Preparing plant/tissue samples to determine trophic position.

  • Homogenization: Freeze-dry sample (lyophilization) to remove water (which interferes with combustion). Grind to a fine powder (<250 µm) using a ball mill. Reason: Homogeneity ensures the micro-sample represents the whole.

  • Acid Fumigation (Optional): If analyzing sediments, expose to HCl vapor to remove inorganic carbonates.

  • Weighing: Weigh 3–5 mg of powder into a Tin (Sn) capsule . Fold tightly to exclude air. Reason: Tin flashes exothermically at 1000°C, aiding complete combustion.

  • Self-Validation: Include a standard (e.g., USGS40 Glutamic Acid) every 10 samples. If the standard deviates >0.2‰, recalibrate the run.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024). Standard Atomic Weights of Nitrogen.[3][10][11] CIAAW. [Link]

  • Cavanagh, J., et al. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.[12] (Standard reference for HSQC methodology). [Link]

  • Ong, S. E., et al. (2002).[13] Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[6] Molecular & Cellular Proteomics.[13] [Link]

  • Fry, B. (2006). Stable Isotope Ecology. Springer. (Authoritative text on NA fractionation). [Link]

Sources

Strategic Isotope Labeling: A Technical Guide to 13C vs. 15N Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of structural biology and quantitative proteomics, stable isotopes—specifically Carbon-13 (


) and Nitrogen-15 (

)—are the non-radioactive ("cold") tracers that render the invisible visible. While both are spin-1/2 nuclei used to perturb mass and magnetic properties without altering biochemistry, their applications diverge significantly based on their nuclear physics and metabolic fate.

This guide moves beyond basic definitions to explore the causality behind experimental design. Why do we use


 for protein "fingerprinting" despite its lower sensitivity? Why is 

essential for backbone walking but detrimental to spectral simplicity in mass spectrometry if not managed correctly? This document provides the technical grounding to answer these questions.

Part 1: Fundamental Isotopologue Physics

To design an experiment, one must first understand the tool. The utility of


 and 

is dictated by their gyromagnetic ratios (

) and natural abundance.
Table 1: Comparative Nuclear Properties
PropertyProton (

)
Carbon-13 (

)
Nitrogen-15 (

)
Impact on Experiment
Spin Quantum Number 1/21/21/2All are NMR active (unlike

or

).
Natural Abundance 99.98%1.1%0.37%

has a higher background noise in MS than

.
Gyromagnetic Ratio (

)
267.567.3-27.1

is intrinsically ~4x more sensitive than

, yet

is often the primary heteronucleus in NMR.
Relative Sensitivity 1.000.0160.001Direct detection of

is impractical; we almost always use Inverse Detection (detect

, transfer via

).
Mass Shift ~1 Da+1.003 Da+0.997 Da

labeling adds more mass per residue (e.g., Leucine has 6 carbons vs 1 nitrogen).

Expert Insight: Note the negative


 for 

. In older NMR pulse sequences, this required specific phase corrections. In modern "Inverse Detection" experiments (HSQC), we transfer magnetization from

(evolution)

(detection) to overcome the low sensitivity of

.

Part 2: NMR Spectroscopy – The Anchor vs. The Map

In Nuclear Magnetic Resonance (NMR), the distinction is functional.

: The Structural Fingerprint (The Anchor)

The


 HSQC (Heteronuclear Single Quantum Coherence) spectrum is the fundamental "entry point" for protein NMR.
  • Why

    
     first?  Every amino acid (except Proline) has one backbone amide proton (
    
    
    
    ) attached to a nitrogen (
    
    
    ). This provides a one-peak-per-residue map.
  • Cost-Benefit:

    
    -labeled ammonium chloride is significantly cheaper than 
    
    
    
    -glucose. Researchers often screen conditions (pH, buffer, temperature) using only
    
    
    labeling before committing to expensive
    
    
    labeling.
: The Connectivity Map (The Skeleton)

While


 tells you that a residue exists, it rarely tells you which residue it is. 

labeling allows for Triple Resonance Experiments (e.g., HNCA, HNCO).
  • Mechanism: Magnetization is transferred through the carbon backbone (

    
    ) to link spin systems.
    
  • The "Walking" Strategy: By utilizing the J-coupling between N, C

    
    , and C', we can "walk" down the protein backbone to assign the sequence sequentially.
    
Visualization: Triple Resonance Magnetization Transfer

The following diagram illustrates the logic of the HNCA experiment, the gold standard for backbone assignment.

NMR_Assignment cluster_0 Residue i cluster_1 Residue i-1 H_i H(N) residue i N_i 15N residue i H_i->N_i INEPT Transfer Detection Detect H(N) H_i->Detection Acquisition t3 N_i->H_i Reverse INEPT CA_i 13CA residue i (Strong Coupling) N_i->CA_i 1J(NCa) ~11Hz CA_minus1 13CA residue i-1 (Weak Coupling) N_i->CA_minus1 2J(NCa) ~7Hz CA_i->N_i Evolution t2 CA_minus1->N_i Evolution t2

Caption: Logic of the HNCA experiment. Magnetization originates on the Amide Proton, transfers to Nitrogen, then splits to both the intra-residue Alpha Carbon (Strong) and the preceding Alpha Carbon (Weak), establishing sequential connectivity.

Part 3: Mass Spectrometry & Proteomics (SILAC)

In Mass Spectrometry (MS), the goal is quantification. Here, the choice between


 and 

dictates the complexity of the spectra.[][2]
Metabolic Coding (SILAC) vs. Metabolic Loading
  • Global

    
     Labeling (Metabolic Loading): 
    
    • Method: Grow cells on

      
       as the sole nitrogen source.
      
    • Result: Every nitrogen in the protein is shifted.

    • Drawback: The mass shift depends on the amino acid sequence (e.g., Lysine has 2 Ns, Arginine has 4 Ns). This creates a variable mass shift that complicates automated data analysis.

  • Specific

    
     Lys/Arg Labeling (SILAC): 
    
    • Method: Use auxotrophic cells (cannot make Lys/Arg) and feed them specific isotopes (e.g.,

      
      -Lysine).
      
    • Why Lys/Arg? Trypsin, the standard protease, cleaves at Lys and Arg.[3]

    • The Advantage:[4]Every tryptic peptide (except the C-terminus) will carry exactly one labeled residue. The mass shift is predictable (e.g., +8 Da or +10 Da), allowing for precise "Light vs. Heavy" ratio quantification.

Table 2: SILAC Reagent Selection Guide
Label TypeCompositionMass ShiftApplication
Arg-6

-Arginine
+6.02 DaStandard Dual-plex (Control vs. Treated)
Arg-10

-Arginine
+10.01 DaTriple-plex (with Arg-0 and Arg-6)
Lys-4

-Lysine
+4.02 DaAvoid for high-res MS (Deuterium affects retention time)
Lys-8

-Lysine
+8.01 DaGold standard for Lysine labeling

Part 4: Experimental Protocol

Workflow: High-Yield Expression of Double-Labeled ( ) Protein

Context: Producing >10mg of labeled protein in E. coli for Triple Resonance NMR.

Reagents Required:
  • 
    :  1 g/L (Sole Nitrogen Source)
    
  • 
    -D-Glucose:  2-3 g/L (Sole Carbon Source)
    
  • M9 Salts (10x):

    
    , 
    
    
    
    ,
    
    
    .
  • Trace Metals:

    
    , 
    
    
    
    , Thiamine (
    
    
    ).
Step-by-Step Methodology:
  • Adaptation (The "Step-Down" Method):

    • Do not inoculate directly from LB (rich media) to M9 (minimal media). The metabolic shock causes lag.

    • Protocol: Inoculate colony into 5mL LB

      
       Grow 4 hrs 
      
      
      
      Spin down
      
      
      Resuspend in M9 (
      
      
      )
      
      
      Grow Overnight.
  • The Labeling Culture:

    • Dilute the overnight M9 adapter culture 1:100 into fresh M9 media containing only

      
       and 
      
      
      
      -Glucose.
    • Critical Control: Ensure no rich media (LB/TB) carries over. Even trace amounts of

      
       amino acids will dilute the isotope enrichment (Isotope Scrambling).
      
  • Induction & Harvest:

    • Grow at 37°C until

      
      .
      
    • Induce with IPTG (usually 0.5 - 1.0 mM).

    • Drop temperature to 18-25°C for 16 hours (improves solubility and folding).

    • Harvest via centrifugation.

Expression_Workflow start LB Plate Colony preculture LB Pre-culture (5mL) Rich Media start->preculture wash Centrifuge & Wash Remove Unlabeled C/N preculture->wash adapt M9 Adaptation (Unlabeled Glucose/NH4Cl) wash->adapt main Main Culture (1L) 13C-Glucose + 15N-NH4Cl adapt->main 1:100 Dilution induce Induction (IPTG) Expression Phase main->induce OD600 = 0.8 harvest Harvest & Purify induce->harvest

Caption: Optimized workflow for minimizing isotopic dilution during protein expression.

Part 5: Troubleshooting & Optimization

Isotope Scrambling (Metabolic Dilution)
  • Symptom: MS shows "satellite" peaks (M-1, M-2) or NMR peaks are weaker than expected.

  • Cause: Introduction of unlabeled carbon sources (e.g., citrate in buffers, carryover from LB).

  • Fix: Use M9 Minimal Media exclusively. Ensure glucose is the only carbon source.

Deuterium ( ) Integration
  • Challenge: For proteins >25 kDa,

    
     labeling causes rapid signal decay (transverse relaxation) due to dipolar coupling.
    
  • Solution: Triple Labeling (

    
    ).
    
  • Protocol: Grow cells in 99%

    
    . The deuterium replaces non-exchangeable protons, significantly sharpening the spectral lines (TROSY effect).
    

References

  • Magritek. (2023). Can benchtop NMR detect 15N at natural abundance? Retrieved from [Link]

  • Kay, L. E., et al. (1994).[5] "A Suite of Triple Resonance NMR Experiments for the Backbone Assignment of 15N, 13C, 2H Labeled Proteins with High Sensitivity." Journal of the American Chemical Society. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Protocol for Incorporating Boc-Glu-OH-15N in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The incorporation of isotopically labeled amino acids, such as Boc-Glu-OH-15N (N-alpha-t-Butoxycarbonyl-L-glutamic acid, 15N-labeled), into peptide sequences is a critical technique for structural biology (NMR spectroscopy) and quantitative proteomics.

However, this process presents two distinct challenges that deviate from standard Solid-Phase Peptide Synthesis (SPPS) workflows:

  • Cost & Stoichiometry: Isotope-labeled reagents are orders of magnitude more expensive than standard amino acids. The standard 5–10 molar excess used in automated SPPS is economically unviable. A "Precious Reagent" manual coupling protocol is required.

  • Side-Chain Chemoselectivity: The notation "Boc-Glu-OH" implies a free

    
    -carboxyl side chain. In SPPS, the side chain must  be protected (typically as a Benzyl or Cyclohexyl ester) to prevent branching and side-reactions.
    

This guide provides a high-fidelity protocol for the efficient, low-waste incorporation of 15N-labeled Glutamate using Boc chemistry .

Critical Pre-Synthesis Decision: Side-Chain Protection

STOP & VERIFY: Before proceeding, you must confirm the exact chemical structure of your starting material.

Starting Material FormStatusAction Required
Boc-Glu(OBzl)-OH-15N Ready Proceed directly to Section 3. (Standard precursor).
Boc-Glu(OcHex)-OH-15N Optimal Proceed directly to Section 3. (Preferred for minimizing side reactions).[1]
This compound (Free Acid)CRITICAL RISK DO NOT USE DIRECTLY. The free

-COOH will compete with the

-COOH during activation, leading to branching and termination. You must perform solution-phase protection (esterification) first.

Note: If you possess the free acid (this compound), it is strongly recommended to purchase the pre-protected form (OBzl or OcHex) if available. If synthesis is necessary, reaction with benzyl bromide and cesium carbonate in DMF is the standard route to generate the benzyl ester prior to SPPS.

Materials and Reagents

  • Resin: PAM or MBHA resin (0.5 – 0.8 mmol/g loading).

  • Labeled Amino Acid: Boc-Glu(OBzl)-OH-15N (or OcHex variant).

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole).

    • Why: HATU/HOAt is chosen over HBTU or DCC because it maintains high coupling efficiency even at low stoichiometric equivalents (1.1–1.5 eq), minimizing waste of the isotope.

  • Base: DIEA (Diisopropylethylamine).[2]

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Monitoring: Ninhydrin Kit (Kaiser Test).

Protocol: The "Precious Reagent" Coupling Cycle

This protocol replaces the standard automated cycle for the specific step where the 15N-Glu is introduced. It utilizes a 1.2-fold excess rather than the standard 4-10 fold excess.

Phase 1: Resin Preparation (Deprotection of Previous Residue)
  • Wash: DCM (3 x 1 min).

  • Deprotection: 50% TFA in DCM (1 x 2 min, then 1 x 20 min).

  • Wash: DCM (3 x 1 min).

  • Neutralization: 5% DIEA in DCM (2 x 2 min). Crucial: Ensure resin is fully neutralized; acidic resin will inhibit the coupling.

  • Wash: DMF (3 x 1 min).

Phase 2: Activation and Coupling (Manual Step)

Perform this step in a separate dry vial to ensure complete activation before adding to the resin.

  • Calculate: For 100 mg resin (e.g., 0.5 mmol/g = 0.05 mmol scale):

    • Weigh 0.06 mmol of Boc-Glu(OBzl)-OH-15N (1.2 equivalents).

    • Weigh 0.057 mmol of HATU (1.14 equivalents).

  • Dissolve: Dissolve the Amino Acid and HATU in the minimum volume of dry DMF (approx. 0.5 – 1.0 mL).

  • Activate: Add 0.12 mmol of DIEA (2.4 equivalents). Shake briefly. The solution should turn yellow.[3] Allow to activate for 1 minute (do not over-activate, or racemization may occur).

  • Transfer: Add the activated solution directly to the resin reaction vessel.

  • Incubate: Shake or vortex gently for 2 to 4 hours at room temperature.

    • Note: Standard couplings are 30-60 mins. We extend time here to drive the reaction to completion with low equivalents.

Phase 3: Validation and Re-Coupling (The "Double Couple" Strategy)
  • Wash: DMF (3 x 1 min).

  • Test: Remove a few resin beads and perform the Kaiser Test (Ninhydrin).

    • Colorless/Yellow Beads: Coupling is >99% complete. Proceed to Capping.

    • Blue Beads: Incomplete coupling. DO NOT PROCEED.

  • Rescue (If Blue):

    • Do not use more 15N reagent immediately.

    • Perform a second coupling using unlabeled Boc-Glu(OBzl)-OH (if the specific position labeling is not 100% critical for quantification) OR perform a "healing" coupling with a strong reagent like PyBOP and excess base to force the remaining 15N reagent to react.

    • Best Practice: If budget allows, use a second aliquot of 0.5 eq of 15N-Glu with fresh HATU.

Phase 4: Capping (Acetylation)

To ensure no deletion sequences form (which are difficult to purify from the labeled product):

  • Add Acetic Anhydride / Pyridine / DMF (1:1:8) for 10 minutes.

  • Wash thoroughly with DMF and DCM.[4]

Workflow Visualization

The following diagram illustrates the decision logic for the "Precious Reagent" cycle.

G Start Start: Resin-AA(n)-NH2 Calc Calculate 1.2 eq Boc-Glu(OBzl)-OH-15N Start->Calc Activate Activate: HATU/DIEA (1 min pre-activation) Calc->Activate Couple Coupling Reaction (2-4 Hours, Manual) Activate->Couple Wash Wash: DMF x3 Couple->Wash Kaiser Kaiser Test (Ninhydrin) Wash->Kaiser Pass Beads: Yellow/Clear (>99% Complete) Kaiser->Pass Pass Fail Beads: Blue (Incomplete) Kaiser->Fail Fail Cap Capping: Ac2O/Pyridine Pass->Cap Recouple Re-Couple: 0.5 eq Reagent + HATU Fail->Recouple Recouple->Wash Next Proceed to Next Cycle Cap->Next

Figure 1: Logic flow for incorporating high-value isotope reagents in SPPS.

Post-Synthesis Considerations

HF Cleavage (Safety Critical)

Boc chemistry requires Hydrogen Fluoride (HF) for final cleavage.

  • Scavengers: Use p-Cresol and p-Thiocresol (90:10 HF:Scavenger ratio).

  • Glutamate Specifics: If using Benzyl (OBzl) protection, standard HF cleavage is sufficient. If using Cyclohexyl (OcHex), it is more stable and prevents the formation of anisylated side products, ensuring the 15N signal remains in a pure chemical environment [1].

Analytical Validation[3]
  • Mass Spectrometry: The 15N label adds +1 Da to the molecular weight of the Glutamate residue.

    • Example: Standard Glu residue MW = 129.1 Da. 15N-Glu residue MW = 130.1 Da.

    • Check for the mass shift in the final peptide.

  • NMR Spectroscopy: Use 1D 15N-NMR or 2D 1H-15N HSQC to verify incorporation. The 15N-Glu amide proton should show a distinct cross-peak, confirming the integrity of the backbone amide bond [2].

Troubleshooting Common Issues

IssueProbable CauseSolution
Low Yield of Labeled Peptide Moisture in coupling solvent.HATU is moisture sensitive. Use fresh anhydrous DMF and dry the resin thoroughly before the precious coupling step.
Double Peaks in HPLC Racemization of Glu.Do not pre-activate HATU/DIEA for >2 minutes. High pH causes racemization. Keep base equivalents strictly controlled (2.0 - 2.5 eq).
Pyroglutamate (pGlu) Formation N-terminal Glu cyclization.[4][5]If 15N-Glu is the N-terminal residue, minimize exposure to weak acids after deprotection. Store the peptide in lyophilized form immediately.

References

  • Tam, J. P., et al. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society.

  • Kay, L. E., et al. (1990). Pure absorption gradient enhanced heteronuclear single quantum correlation spectroscopy with improved sensitivity. Journal of the American Chemical Society.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1][2][3][4][6][][8][][10] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

Sources

cell-free synthesis of 15N-labeled proteins for NMR analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Cell-Free Synthesis of


N-Labeled Proteins for NMR Structural Analysis 

Executive Summary

This guide details the protocol for generating milligram-quantities of


N-labeled proteins using Escherichia coli-based cell-free protein synthesis (CFPS). Unlike traditional in vivo expression, CFPS offers an "open" environment, allowing precise manipulation of the isotopic pool, elimination of background cellular signals, and the expression of cytotoxic proteins.[1] This protocol focuses on the Continuous Exchange Cell-Free (CECF)  mode, optimized to overcome the specific challenge of amino acid scrambling (transamination) in NMR sample preparation.

Core Principle: The "Open" Environment Advantage

In structural biology, the primary bottleneck is often the production of isotopically enriched samples. Traditional in vivo methods require metabolic incorporation, which suffers from:

  • Metabolic Scrambling: Cells actively convert labeled amino acids into others via transaminases, diluting the label and creating spectral noise.

  • Toxicity: High concentrations of labeled precursors or the target protein itself can arrest cell growth.

  • Cost: Large culture volumes require significant quantities of expensive isotopes (

    
    N-NH
    
    
    
    Cl or
    
    
    C-glucose).

Cell-Free Protein Synthesis (CFPS) bypasses these limits by using a crude cell lysate (S30 extract) containing ribosomes and translation factors but lacking the full metabolic network of a living cell. This allows for Specific Isotopic Labeling —where only the amino acids added to the reaction are incorporated into the protein.

Mechanism of Action

The reaction is driven by two coupled reactions occurring simultaneously in the lysate:

  • Transcription: T7 RNA polymerase transcribes the DNA template (plasmid) into mRNA.

  • Translation: Ribosomes translate mRNA into protein using the supplied

    
    N-amino acids and ATP regenerated by a secondary energy system (e.g., Creatine Phosphate/Creatine Kinase).
    

Critical Technical Considerations (Expertise & Causality)

A. The Scrambling Problem & Solution

Even in S30 extracts, residual enzymes (transaminases) can convert specific amino acids, causing "scrambling."

  • Problem:

    
    N-Aspartate can be converted to 
    
    
    
    N-Glutamate (and vice versa) or Alanine, leading to incorrect peak assignments in HSQC spectra.
  • Solution 1 (Chemical): Addition of Aminooxyacetic acid (AOAA) , a general transaminase inhibitor, at 2–5 mM concentrations suppresses this scrambling without significantly inhibiting protein synthesis.

  • Solution 2 (Genetic): Use of "Stablelabel" strains (e.g., E. coli A19 derivates with

    
     mutations) or the PURE system  (reconstituted factors, zero background activity). Note: The PURE system is significantly more expensive and generally yields less protein than S30 extracts, making S30 + AOAA the preferred route for high-yield NMR samples.
    
B. Magnesium Optimization

Magnesium (


) is the "master switch" of CFPS. It stabilizes the ribosome and affects polymerase activity.
  • Causality: Too low = ribosome disassembly. Too high = translation stalling/precipitation.

  • Protocol: Every new plasmid/protein requires a

    
     titration curve (typically 8–18 mM) to find the "sweet spot" for maximum yield.
    

Visual Workflows

Figure 1: General CFPS-NMR Workflow

A linear progression from template design to spectral acquisition.

CFPS_Workflow Template DNA Template (Plasmid/PCR) Reaction CECF Reaction (S30 Extract + 15N-AA) Template->Reaction T7 Transcription Purification Purification (Ni-NTA/SEC) Reaction->Purification Translation QC Quality Control (SDS-PAGE) Purification->QC QC->Reaction Low Yield/Fold NMR NMR Analysis (1H-15N HSQC) QC->NMR >95% Purity

Caption: Figure 1: End-to-end workflow for generating NMR-ready samples using Cell-Free Protein Synthesis.

Figure 2: Continuous Exchange (CECF) Mechanism

Explaining how high yields are achieved by bypassing the "Batch" limitation.

CECF_Mechanism cluster_device Dialysis Device (CECF) ReactionMix Reaction Chamber (50-100 µL) Ribosomes, DNA, Enzyme, Product Membrane Semi-Permeable Membrane (10-14 kDa Cutoff) ReactionMix->Membrane Inhibitory Byproducts (ADP, Pi, Pyrophosphate) Product Accumulated 15N-Protein (Trapped in Reaction Chamber) ReactionMix->Product Membrane->ReactionMix FeedMix Feeding Chamber (1-2 mL) ATP, 15N-Amino Acids, Energy Source Membrane->FeedMix FeedMix->Membrane Substrates (ATP, AA)

Caption: Figure 2: The Continuous Exchange (CECF) setup allows prolonged synthesis (24h+) by constantly replenishing substrates and removing toxic byproducts (ADP/Pi).

Detailed Protocol: S30 CECF for N Labeling

Materials Required
ComponentSpecificationFunction
S30 Extract E. coli BL21 (DE3) or A19Source of ribosomes/translation factors.
Template DNA pET vector (T7 promoter), >200 ng/µLGenetic code. Circular plasmid preferred over PCR product.
Isotopes

N-Amino Acid Mix (20 AAs)
Source of NMR-active nuclei.
Energy Mix Creatine Phosphate (CP) + KinaseRegenerates ATP from ADP.
Salts Mg(OAc)

, KOAc
Ribosome stabilization.[2]
Scrambling Inhibitor Aminooxyacetic acid (AOAA)Prevents transamination (optional but recommended).
Device Dialysis cup (e.g., Slide-A-Lyzer)Separates Reaction and Feed mix.
Step 1: Preparation of Reagents
  • S30 Extract: Thaw on ice. Clarify by centrifugation at 12,000 x g for 2 min if any precipitate is visible.

  • Amino Acid Master Mix: Prepare a stock solution containing all 20 amino acids.

    • Concentration: 2 mM each (final reaction conc).

    • Labeling: Use commercially available algal

      
      N-amino acid mix or blend individual 
      
      
      
      N-AAs.
  • Energy Mix (10x): 500 mM HEPES (pH 8.0), 17.5 mM ATP, 3.5 mM GTP, 10 mM CTP/UTP, 20 mg/mL Creatine Kinase, 600 mM Creatine Phosphate.

Step 2: Reaction Assembly (CECF Mode)

Set up in a dialysis device (e.g., 50 µL Reaction / 1000 µL Feed).

A. Reaction Mixture (Inside Dialysis Cup - 50 µL)

  • S30 Extract: 15–20 µL (30-40% v/v)

  • Plasmid DNA: 0.5–1.0 µg total

  • T7 RNA Polymerase: 1 µL (approx 100 U)

  • RNase Inhibitor: 0.5 µL

  • Mg(OAc)

    
    : Optimized Concentration (Start at 12 mM)
    
  • AOAA: 2 mM (to prevent scrambling)

  • 
    N-Amino Acid Mix: 2 mM each
    
  • Energy Mix: 1x final concentration

B. Feeding Mixture (Outside Cup - 1000 µL)

  • Same buffer, salts, Energy Mix, and

    
    N-Amino Acids as above.
    
  • EXCLUDE: S30 extract, DNA, T7 Polymerase, RNase Inhibitor. (These are macromolecules and cannot cross the membrane).

Step 3: Incubation
  • Place the reaction device in a shaker incubator.

  • Temperature:

    • Standard: 30°C for 16–24 hours.

    • For unstable proteins: Lower to 20–25°C and extend time to 36 hours.

  • Agitation: 150–200 RPM (critical for exchange across the membrane).

Step 4: Purification & QC
  • Harvest the 50 µL reaction mixture.

  • Centrifuge (15,000 x g, 10 min) to remove precipitated proteins.

  • Purification: Use magnetic Ni-NTA beads for small volumes. Elute in minimal volume (e.g., 200 µL).

  • Buffer Exchange: Dialyze into NMR buffer (e.g., 20 mM Phosphate pH 6.5, 50 mM NaCl, 10% D

    
    O).
    

Data Interpretation & Troubleshooting

Yield Comparison: Batch vs. CECF vs. PURE
FeatureBatch ModeCECF (This Protocol)PURE System
Yield Low (0.1–0.5 mg/mL)High (2.0–6.0 mg/mL) Medium (0.5–2.0 mg/mL)
Duration 2–4 hours24+ hours 4–12 hours
Scrambling HighManageable (with AOAA) None
Cost LowModerate Very High
Use Case Screening/Western BlotNMR Structure Determination Specific labeling of toxic proteins
Troubleshooting the HSQC Spectrum
  • Symptom: Peaks are clustered in the center (7.5–8.5 ppm).

    • Cause: Protein is unfolded or aggregated.

    • Fix: Lower synthesis temperature (20°C); add chaperones (GroEL/ES) to the S30 mix.

  • Symptom: "Ghost" peaks or peak doubling.

    • Cause: Amino acid scrambling (e.g., Asn

      
       Asp).[3]
      
    • Fix: Increase AOAA concentration to 5 mM or switch to an E. coli strain deficient in transaminases (e.g., DL39).

References

  • Kigawa, T., et al. (1995). "Cell-free synthesis and amino acid-selective stable isotope labeling of proteins for NMR analysis." Journal of Biomolecular NMR. Link

  • Schwarz, D., et al. (2007). "Preparative scale cell-free expression systems: new tools for the large scale synthesis of integral membrane proteins for functional and structural studies." Methods. Link

  • Ozawa, K., et al. (2004). "Inhibition of amino acid scrambling in cell-free protein synthesis systems."[3][4] Journal of Biomolecular NMR. Link

  • Apponyi, M.A., et al. (2008). "Cell-free protein synthesis for NMR structural studies." Methods in Molecular Biology. Link

  • Su, X.C., et al. (2011). "Cell-free protein synthesis for structure determination by NMR." Annual Review of Biophysics. Link

Sources

Boc-Glu-OH-15N deprotection conditions and protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

The deprotection of Boc-Glu-OH-15N (N-alpha-t-butoxycarbonyl-glutamic acid-15N) presents a unique economic and chemical challenge. While standard Boc removal is a routine operation in organic synthesis, the presence of the 15N isotope —often valued at 50–100x the cost of the natural abundance analogue—demands a protocol that prioritizes quantitative yield over speed.

Furthermore, Glutamic acid (Glu) possesses a specific intrinsic liability: acid-catalyzed cyclization to pyroglutamic acid (pGlu) . This side reaction is irreversible under standard deprotection conditions and leads to direct loss of the valuable isotopically labeled material.

This guide provides two validated protocols designed to navigate these risks:

  • Method A (TFA/DCM): The industry standard for high purity, utilizing scavengers to prevent side-chain modification.

  • Method B (HCl/Dioxane): The preferred method for isolating the hydrochloride salt for long-term storage.

Mechanistic Insight: The Pyroglutamate Trap

Understanding the "why" is critical to preventing yield loss. In acidic media, the removal of the Boc group generates a free amine (or ammonium species).[1] For most amino acids, this is stable. For Glutamic acid, the side-chain carboxylic acid (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-COOH) can attack the N-terminal amine, eliminating water to form a 5-membered lactam ring (Pyroglutamate).
Critical Control Points:
  • Water Content: Trace water acts as a thermodynamic brake on cyclization (dehydration), but too much water inhibits Boc removal.

  • Temperature: Cyclization is endothermic; maintaining temperatures

    
     25°C is vital.
    
  • Time: Extended exposure to acid after Boc removal is complete increases pGlu formation exponentially.

Diagram 1: Reaction Pathways & Risks

The following diagram illustrates the competition between the desired deprotection and the undesired cyclization.

Boc_Glu_Mechanism BocGlu This compound (Starting Material) Inter Intermediate [Carbamic Acid] BocGlu->Inter Acid (H+) Step 1 Product H-Glu-OH-15N (Free Amine) Inter->Product - CO2 Step 2 Byproducts Isobutylene + CO2 Inter->Byproducts pGlu Pyroglutamate-15N (Cyclized Impurity) Product->pGlu Excess Acid + Time - H2O (Cyclization)

Caption: Acid-mediated deprotection pathway showing the kinetic competition between product formation and irreversible pyroglutamate cyclization.

Experimental Protocols

Method A: Trifluoroacetic Acid (TFA) / DCM

Best for: Immediate use in peptide synthesis or further coupling. Yield Target: >98% Purity: High

Reagents:
  • TFA (Trifluoroacetic acid): Peptide synthesis grade (high purity).

  • DCM (Dichloromethane): Anhydrous.

  • Scavenger Cocktail: Triisopropylsilane (TIS) and Water.

  • Ether: Diethyl ether or MTBE (Methyl tert-butyl ether), cold (

    
    C).
    
Protocol Steps:
  • Preparation: Dissolve 1.0 mmol of this compound in 5 mL of DCM in a round-bottom flask.

  • Scavenger Addition: Add 100 µL of TIS and 100 µL of Water.

    • Why: Although Glu is not electron-rich like Trp, the tert-butyl cations generated can re-alkylate the carboxyl group. Water also suppresses pGlu formation.

  • Acidolysis: Cool the solution to 0°C (ice bath). Slowly add 5 mL of TFA (creating a 1:1 TFA/DCM ratio).

  • Reaction: Stir at 0°C for 10 minutes , then warm to Room Temperature (RT) . Stir for exactly 45 minutes .

    • Checkpoint: Monitor via TLC (stain with Ninhydrin; free amine turns purple/blue).

  • Workup (Critical):

    • Evaporate the solvent in vacuo at a temperature < 30°C (do not heat).

    • Re-dissolve the oily residue in a minimal amount of DCM (1-2 mL).

    • Add the solution dropwise into 50 mL of cold Diethyl Ether under vigorous stirring.

  • Isolation: The product (H-Glu-OH-15N · TFA salt) will precipitate as a white solid. Centrifuge or filter.[2] Wash 3x with cold ether to remove organic impurities and residual TFA.

Method B: 4N HCl in Dioxane

Best for: Long-term storage (HCl salts are generally more stable and less hygroscopic than TFA salts). Yield Target: >95%

Reagents:
  • 4N HCl in Dioxane: Commercial grade (anhydrous).

  • Dioxane: Anhydrous (for dilution if necessary).[3]

Protocol Steps:
  • Preparation: Place 1.0 mmol of this compound in a flask.

  • Acidolysis: Add 10 mL of 4N HCl in Dioxane .

    • Note: No pre-dissolution in DCM is usually required; the reagent acts as the solvent.

  • Reaction: Stir at Room Temperature for 30–45 minutes .

    • Observation: The solution may become cloudy as the HCl salt of the amino acid is less soluble in dioxane than the Boc-protected precursor.

  • Workup:

    • Concentrate the mixture in vacuo (keep bath < 30°C).

    • Add cold Diethyl Ether to precipitate the product.

  • Drying: Dry the white solid under high vacuum for at least 4 hours to remove traces of dioxane (dioxane is a carcinogen and must be removed completely).

Data Summary & Comparison

FeatureMethod A (TFA/DCM)Method B (HCl/Dioxane)
Reaction Rate Moderate (45-60 min)Fast (30-45 min)
Salt Form Trifluoroacetate (TFA)Hydrochloride (HCl)
Hygroscopicity High (Difficult to weigh accurately)Low (Better for storage)
Risk of pGlu Moderate (if heated)Low (if anhydrous)
Solubility Excellent in polar organic solventsGood in water/MeOH
Recommended Use SPPS, Immediate CouplingStockpiling, Analytical Standards

Quality Control & Validation (15N Specific)

Because the 15N label is invisible to standard UV and 1H NMR (mostly), specific validation is required.

  • 1H NMR (DMSO-d6):

    • Success: Disappearance of the Boc singlet (~1.4 ppm, 9H).

    • Failure (pGlu): Appearance of a new broad amide peak (shifted) and loss of the N-terminal amine protons' characteristic integration.

  • 15N NMR (The Gold Standard):

    • This compound typically resonates around 60-80 ppm (relative to liquid NH3) or -250 to -290 ppm (relative to nitromethane), depending on the reference standard.

    • Deprotection Shift: Upon removal of Boc, the 15N signal will shift significantly upfield (shielded) as it transitions from a carbamate to a free ammonium species.

  • Mass Spectrometry (ESI-MS):

    • Target Mass: [M+H]+ = (Molecular Weight of Glu) + 1 (for 15N) + 1 (proton).

    • Check: Look for [M-18] peak, which indicates Pyroglutamate formation.

Diagram 2: Experimental Workflow Decision Tree

Workflow Start Start: this compound Decision Intended Use? Start->Decision RouteA Peptide Synthesis / Immediate Reaction Decision->RouteA Immediate RouteB Storage / Stock Solution Decision->RouteB Storage ProcessA Method A: TFA/DCM + Scavengers RouteA->ProcessA ProcessB Method B: 4N HCl in Dioxane RouteB->ProcessB QC QC Check: 1. 1H NMR (No Boc) 2. MS (No M-18) ProcessA->QC ProcessB->QC Final Validated 15N-Glu Salt QC->Final Pass

Caption: Decision matrix for selecting the optimal deprotection protocol based on downstream application.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (The definitive guide on Boc chemistry and stability).

  • Han, G., Tamaki, M., & Hruby, V. J. (2001).[5][6] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[5][6][7] Journal of Peptide Research, 58(4), 338-341.[5][6]

  • Chelius, D., & Shaler, T. A. (2003). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies.[8] Analytical Chemistry, 75(23), 6658–6665. (Detailed kinetics on the Glu -> pGlu cyclization).

  • Sigma-Aldrich (Merck). (n.d.). Boc-Glu-OH Technical Data Sheet. (Standard handling data for Boc-Glutamic acid derivatives).

Sources

Application Note: Tracing Metabolic Fates and Quantifying Proteodynamics with Boc-Glu-OH-¹⁵N via Isotope Ratio Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Stable isotope labeling is a cornerstone of modern biological and pharmaceutical research, providing a non-radioactive means to trace molecular pathways and quantify complex dynamics.[][2] This guide details the application of N-(tert-Butoxycarbonyl)-L-glutamic acid (¹⁵N), or Boc-Glu-OH-¹⁵N, a versatile ¹⁵N-labeled and protected amino acid, in conjunction with Isotope Ratio Mass Spectrometry (IRMS). IRMS offers exceptionally high precision in measuring stable isotope abundances, making it a powerful tool for elucidating subtle changes in biological systems.[3][4] We will explore the foundational principles of IRMS and the unique utility of Boc-Glu-OH-¹⁵N as both a metabolic tracer and a critical building block in peptide synthesis. This document provides field-proven insights and detailed protocols for metabolic flux analysis, compound-specific isotope analysis (CSIA), and the synthesis of labeled peptides for drug development, empowering researchers to leverage this powerful combination in their work.

Foundational Principles: The Synergy of a Labeled Precursor and High-Precision Analysis

The Power of Precision: Isotope Ratio Mass Spectrometry (IRMS)

Isotope Ratio Mass Spectrometry (IRMS) is a specialized analytical technique designed to measure the relative abundance of stable isotopes in a sample with extraordinary precision. Unlike conventional mass spectrometry that focuses on identifying molecules by their mass-to-charge ratio, IRMS is optimized to determine the ratio of a heavy, rare isotope to its light, abundant counterpart (e.g., ¹⁵N/¹⁴N).

The core principle involves converting the sample material into a simple gas, which for nitrogen analysis is dinitrogen (N₂).[3] This conversion is typically achieved through high-temperature combustion in an elemental analyzer (EA) coupled to the IRMS system (EA-IRMS). The resulting N₂ gas is then ionized, accelerated, and separated in a magnetic field.[5] Specialized detectors called Faraday cups simultaneously collect the ion beams of different masses (e.g., mass 28 for ¹⁴N¹⁴N, mass 29 for ¹⁴N¹⁵N, and mass 30 for ¹⁵N¹⁵N), allowing for the precise calculation of the isotope ratio. This high precision enables the detection of minute isotopic variations, making IRMS invaluable for tracer studies where an enriched compound is introduced into a system.[3]

Boc-Glu-OH-¹⁵N: A Versatile Tool for Biological Interrogation

Boc-Glu-OH-¹⁵N is an L-glutamic acid molecule with two key chemical modifications that make it highly useful in biomedical research:

  • ¹⁵N Isotopic Label: The alpha-amino group contains the stable isotope ¹⁵N instead of the naturally abundant ¹⁴N. This "heavy" nitrogen acts as a tracer that can be distinguished from the background nitrogen in a biological system by IRMS.[6] This allows researchers to track the fate of the glutamic acid molecule as it is incorporated into various metabolic pathways or newly synthesized proteins.[]

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a standard protecting group for the alpha-amino function.[7] This is particularly critical in Solid Phase Peptide Synthesis (SPPS), where it prevents unwanted side reactions during the sequential addition of amino acids to build a peptide chain.[8] The Boc group can be easily removed under specific chemical conditions when the glutamic acid residue needs to be incorporated into a growing peptide.

This dual functionality makes Boc-Glu-OH-¹⁵N an ideal reagent for creating ¹⁵N-labeled peptides for use as internal standards in quantitative drug metabolism studies or for introduction into cell culture (after deprotection) to study metabolic processes.[9]

Key Applications in Research and Drug Development

The combination of Boc-Glu-OH-¹⁵N and IRMS provides a powerful analytical workflow for a range of applications, from fundamental cell biology to late-stage drug development.

Metabolic Flux Analysis: Tracing Glutamic Acid Pathways

Glutamic acid is a central node in cellular metabolism. By introducing ¹⁵N-labeled glutamic acid into cell culture, researchers can trace its incorporation into other amino acids (via transamination) and its role in pathways like the TCA cycle.

  • Causality: Cancer cells often exhibit altered glutamine and glutamate metabolism to fuel rapid proliferation. Tracing the flux of ¹⁵N from glutamic acid can reveal dependencies on specific metabolic pathways, identifying potential therapeutic targets.

  • Experimental Approach: Cells are cultured in a medium containing ¹⁵N-glutamic acid. At various time points, cell pellets are harvested, and the bulk ¹⁵N enrichment is measured via EA-IRMS. A higher ¹⁵N abundance over time indicates active uptake and incorporation of the tracer. For more detailed analysis, Compound-Specific Isotope Analysis (CSIA) can be used to measure ¹⁵N enrichment in specific downstream metabolites.

Quantitative Proteomics: Measuring Protein Dynamics

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a well-established method in quantitative proteomics.[10][11] While typically analyzed by LC-MS/MS, IRMS can provide highly accurate data on total protein turnover.

  • Causality: Understanding the rate at which proteins are synthesized and degraded is crucial for studying disease progression and the mechanism of action of drugs.

  • Experimental Approach: One population of cells is grown in a medium with natural abundance amino acids, while another is grown in a medium containing ¹⁵N-glutamic acid.[] The labeled glutamic acid is incorporated into all newly synthesized proteins.[12] After a certain period, the total protein is extracted from both cell populations, and the bulk ¹⁵N enrichment is measured by IRMS. The difference in ¹⁵N abundance provides a precise measure of new protein synthesis over that period.

Labeled Peptides in Drug Development

Peptide-based therapeutics are a growing class of drugs.[9][] Quantifying these drugs and their metabolites in biological matrices (e.g., blood, plasma) is a critical part of pharmacology and toxicology studies.

  • Causality: To accurately quantify a therapeutic peptide, a stable isotope-labeled version of that peptide is often used as an internal standard in mass spectrometry-based assays.[2] This corrects for sample loss during preparation and variations in instrument response.

  • Experimental Approach: Boc-Glu-OH-¹⁵N is used as a building block in the chemical synthesis of the therapeutic peptide.[7] The resulting ¹⁵N-labeled peptide is chemically identical to the drug but has a different mass, allowing it to be distinguished by a mass spectrometer. A known amount of this labeled peptide is spiked into a patient sample before analysis to ensure accurate quantification of the unlabeled drug.

Experimental Protocols & Workflows

The following protocols provide step-by-step methodologies for the key applications described. They are designed as self-validating systems, incorporating quality control steps to ensure data integrity.

Overall Analytical Workflow

The general workflow for a ¹⁵N tracer experiment using IRMS is depicted below.

Overall IRMS Workflow for ¹⁵N Tracer Studies cluster_prep Biological System cluster_sample Sample Processing cluster_analysis IRMS Analysis cluster_data Data Output Tracer Boc-Glu-OH-¹⁵N (Deprotected) System Cell Culture or Organism Tracer->System Introduction Harvest Harvest Cells/Tissue System->Harvest Homogenize Homogenization & Lyophilization Harvest->Homogenize EA Elemental Analyzer (Combustion to N₂ gas) Homogenize->EA IRMS Isotope Ratio Mass Spectrometer EA->IRMS N₂ gas transfer Data ¹⁵N/¹⁴N Ratio (Atom % or δ notation) IRMS->Data

Caption: General workflow from tracer introduction to data acquisition.

Protocol: Bulk ¹⁵N Analysis of Cell Pellets via EA-IRMS

This protocol is designed to measure the total ¹⁵N incorporation into a cell population after incubation with a ¹⁵N-labeled substrate.

Materials:

  • Cell culture medium with and without ¹⁵N-Glutamic Acid

  • Phosphate-buffered saline (PBS), ice-cold

  • Lyophilizer (freeze-dryer)

  • Microbalance

  • Tin capsules (for solid samples)

  • Elemental Analyzer coupled to an IRMS system (EA-IRMS)

  • Reference materials with known ¹⁵N values (e.g., USGS40, IAEA-N-1)

Procedure:

  • Cell Culture: Culture cells under desired experimental conditions in medium containing a known concentration of ¹⁵N-Glutamic Acid. A control culture with unlabeled glutamic acid must be run in parallel.

  • Harvesting: Aspirate the culture medium. Wash the cells twice with 5 mL of ice-cold PBS to remove any residual labeled medium.

  • Cell Lysis & Collection: Scrape cells into 1 mL of ice-cold PBS and transfer to a microcentrifuge tube. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Sample Preparation: Carefully remove the supernatant. Flash-freeze the cell pellet in liquid nitrogen.

  • Lyophilization: Lyophilize the cell pellets until completely dry (typically 24-48 hours). This step is critical as water can interfere with the combustion process.

  • Weighing: Accurately weigh approximately 0.5-1.0 mg of the dried, homogenized cell powder into a tin capsule. The optimal sample weight depends on the nitrogen content of the cells and instrument sensitivity.[14] The goal is to obtain a sufficient amount of nitrogen for precise analysis, often around 40-50 µg of N.[15]

  • IRMS Analysis: Place the tin capsules into the autosampler of the EA-IRMS.

  • Quality Control: Analyze internationally recognized reference materials and an internal lab standard every 8-10 samples.[16] This allows for normalization of the data and correction for instrument drift.

  • Data Processing: The instrument software will calculate the δ¹⁵N values, which can be converted to Atom % ¹⁵N for enrichment studies.

Protocol: Compound-Specific Isotope Analysis (CSIA) of Amino Acids via GC-C-IRMS

This advanced protocol measures the ¹⁵N enrichment specifically within the glutamic acid pool of a protein hydrolysate.

Workflow for Compound-Specific Isotope Analysis (CSIA) Protein Protein Extract (from ¹⁵N-labeled cells) Hydrolysis Acid Hydrolysis (e.g., 6M HCl) Protein->Hydrolysis Purify Amino Acid Purification (e.g., SPE) Hydrolysis->Purify Deriv Derivatization (for GC volatility) Purify->Deriv GC Gas Chromatography (Separates AAs) Deriv->GC Combustion Combustion Interface (Converts each AA to N₂) GC->Combustion IRMS IRMS Detection (Measures ¹⁵N/¹⁴N per peak) Combustion->IRMS Data Compound-Specific δ¹⁵N Values IRMS->Data

Caption: Key steps in preparing and analyzing specific amino acids.

Procedure:

  • Protein Hydrolysis: Extract total protein from your sample. Liberate the individual amino acids by performing an acid hydrolysis, for example, by incubating the sample in 6 M HCl at 150°C for 70 minutes.[17]

  • Purification: For complex samples, a purification step such as strong cation-exchange chromatography may be necessary to remove interfering compounds like salts and lipids.[17]

  • Derivatization: Amino acids are not volatile and cannot be analyzed directly by gas chromatography (GC). They must be chemically modified. A common method is esterification followed by trifluoroacetylation.[18][19] This step must be quantitative to avoid isotopic fractionation.

  • GC-C-IRMS Analysis: The derivatized amino acids are injected into a GC coupled to an IRMS via a combustion interface (GC-C-IRMS).

    • The "Why": The GC separates the individual amino acid derivatives in time. As each compound elutes from the GC column, it is instantaneously combusted at high temperature (e.g., 1000°C) into CO₂ and N₂ gas.[17]

    • Water is removed, and the N₂ gas pulse corresponding to that specific amino acid is introduced into the IRMS for ¹⁵N/¹⁴N analysis.

  • Data Analysis: The resulting chromatogram will show peaks for each amino acid, and the instrument software will provide a specific δ¹⁵N value for each peak, allowing for the determination of ¹⁵N enrichment in glutamic acid relative to other amino acids.

Data Presentation and Interpretation

IRMS data for ¹⁵N is typically reported in one of two ways: delta (δ) notation or Atom Percent (Atom %).

ParameterFormulaTypical Use CaseInterpretation
δ¹⁵N (per mil, ‰) δ¹⁵N = [ (R_sample / R_standard) - 1 ] * 1000Natural abundance studiesA more positive value indicates enrichment in ¹⁵N relative to the international standard (Atmospheric Air).
Atom % ¹⁵N Atom % ¹⁵N = [ ¹⁵N / (¹⁴N + ¹⁵N) ] * 100Isotope labeling/tracer studiesDirectly represents the percentage of nitrogen that is the heavy ¹⁵N isotope. Natural abundance is ~0.366%. A value >0.366% indicates successful labeling.

R_sample and R_standard are the ¹⁵N/¹⁴N ratios of the sample and the standard, respectively.

For a metabolic tracing experiment, you would expect to see a significant increase in the Atom % ¹⁵N in the labeled group compared to the unlabeled control, as summarized in the hypothetical data below.

Sample GroupMean Atom % ¹⁵NStandard DeviationInterpretation
Control (Unlabeled)0.368%± 0.001%Represents the natural abundance baseline.
¹⁵N-Glu Treated (24h)2.540%± 0.120%Significant incorporation of the ¹⁵N tracer into the total cellular nitrogen pool.

Conclusion

The use of Boc-Glu-OH-¹⁵N in conjunction with Isotope Ratio Mass Spectrometry provides a robust and highly sensitive platform for investigating a wide range of biological questions. The chemical protection afforded by the Boc group makes it an ideal reagent for synthesizing ¹⁵N-labeled peptides, which are essential tools in modern drug development for accurate quantification.[][] As a metabolic tracer, ¹⁵N-labeled glutamic acid allows for precise tracking of nitrogen flux through key metabolic pathways. The protocols and principles outlined in this guide demonstrate the versatility of this approach and provide a framework for researchers to design and execute rigorous, well-controlled experiments to advance our understanding of proteomics, metabolomics, and pharmaceutical science.

References

  • Environmental Molecular Sciences Laboratory. Isotope Ratio Mass Spectrometry. [Link]

  • CalTech GPS. (2014-05-19). Isotope Ratio Mass Spectrometry. [Link]

  • Frontiers. (2017). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Boc-Gln(Xan)-OH in Advancing Peptide Synthesis. [Link]

  • YouTube. (2020-09-14). Isotope Ratio Mass Spectrometry. [Link]

  • YouTube. (2023-10-03). IR-MS for food authentication analysis. [Link]

  • National Institutes of Health (NIH). (2019). Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. [Link]

  • ResearchGate. (2006). Analysis of amino acid C-13 abundance from human and faunal bone collagen using liquid chromatography/isotope ratio mass spectrometry. [Link]

  • University of California Santa Cruz. Carbon & Nitrogen sample preparation. [Link]

  • ResearchGate. (2015). (PDF) Validation of GC–IRMS techniques for δ13C and δ2H CSIA of organophosphorus compounds and their potential for studying the mode of hydrolysis in the environment. [Link]

  • FIRMS. Good Practice Guide for Isotope Ratio Mass Spectrometry. [Link]

  • PubMed. (2003). Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). [Link]

  • UC Davis Stable Isotope Facility. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. [Link]

  • ResearchGate. (2020). 1 H-NMR spectrum of N-Boc glutamic acid. [Link]

  • Oxford Academic. (2008-12-22). Stable isotopic labeling of proteins for quantitative proteomic applications. [Link]

  • PubMed. (2014). Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • USGS Publications Warehouse. Determination of the δ15N of Total Nitrogen in Solids; RSIL Lab Code 2893. [Link]

  • ResearchGate. (2017). A GC-C-IRMS chromatogram displaying the separation of amino acids in... [Link]

  • ResearchGate. (2017-12-20). (PDF) A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. [Link]

  • ResearchGate. (2003). Sample preparation techniques for the determination of natural N-15/N-14 variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). [Link]

  • PubMed. (2023-04-29). Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters. [Link]

  • ResearchGate. (2009). 18O Stable Isotope Labeling in MS-based Proteomics. [Link]

  • UC Davis Stable Isotope Facility. (2024-10-15). Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. [Link]

  • Protheragen. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. [Link]

  • iris@unitn. Isotope ratio mass spectrometry (IRMS) methods for distinguishing organic from conventional food products: A review. [Link]

Sources

Troubleshooting & Optimization

improving low yield in 15N-labeled peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 15N-Labeled Peptide Synthesis

Topic: Troubleshooting Low Yield in 15N-Labeled Peptide Synthesis Audience: Structural Biologists, NMR Spectroscopists, and Peptide Chemists.

Introduction: The Economics of Isotopes

Producing 15N-labeled peptides is a high-stakes workflow. Unlike standard expression, every milligram of lost yield represents a significant financial loss due to the cost of 15N-Ammonium Chloride (


N-NH

Cl) or specific

N-amino acids. Low yield is rarely a single failure; it is usually a compounding error of metabolic stress, poor buffering, or aggregation.

This guide is structured to isolate these variables. We prioritize Recombinant Expression (the most common high-yield method) but include a dedicated module for Solid Phase Peptide Synthesis (SPPS) .

Module 1: Recombinant Expression (The "Bio-Engine")

The Core Problem: E. coli growth in minimal media (M9) is inherently stressful. The metabolic lag phase often halts protein production before it begins.

Protocol 1: The "High-Density Switch" (Marley Method)

Why it works: Bacteria are grown in cheap, rich media (LB) to generate biomass. They are then switched to 15N-minimal media only for the induction phase. This bypasses the slow growth of minimal media and concentrates the isotope usage solely on the target peptide.

Step-by-Step Workflow:

  • Biomass Generation: Inoculate E. coli (BL21(DE3) or similar) in LB media (unlabeled). Grow at 37°C until OD

    
     reaches 0.7–0.8.
    
  • The Wash (Critical): Centrifuge cells (3,000 x g, 15 min). Discard LB supernatant. Resuspend pellet in a large volume of M9 salts (no nitrogen) to wash away residual 14N. Centrifuge again.

  • The Switch: Resuspend the pellet in 25% of the original volume of M9 media containing

    
    N-NH
    
    
    
    Cl (1 g/L) and Glucose.
    • Note: Reducing volume increases cell density (OD ~3.0–4.0), maximizing ribosome efficiency per liter of isotope.

  • Recovery & Induction: Shake at 37°C for 45–60 minutes to allow metabolic adaptation (clearance of unlabeled metabolites). Then add IPTG to induce.

Protocol 2: Buffering Against the "Proton Crash"

The Hidden Yield Killer: As E. coli imports NH


, it exports H

to maintain charge balance. In standard M9, this rapidly drops the pH from 7.0 to 5.5, arresting growth and protein synthesis.

The Fix (Enhanced M9): Do not use standard M9 recipes. Increase the phosphate buffer capacity.

  • Standard M9: ~6 g/L Na

    
    HPO
    
    
    
    .
  • High-Yield M9: Increase Na

    
    HPO
    
    
    
    to 10–12 g/L or supplement with 50 mM MOPS (pH 7.4).
  • Evidence: Increasing buffering capacity has been shown to double protein yield by maintaining pH stability during the ammonium uptake phase.

Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for troubleshooting recombinant yield issues.

G Start Problem: Low 15N Peptide Yield CheckOD Check Culture OD600 (Post-Induction) Start->CheckOD LowOD Low OD (< 1.5) Growth Arrest CheckOD->LowOD Cells died/stopped HighOD High OD (> 2.0) But Low Protein CheckOD->HighOD Cells grew well pHCheck Check Media pH (Is it < 6.0?) LowOD->pHCheck InductionCheck Check Induction Timing (Did you wait for recovery?) HighOD->InductionCheck Toxicity Peptide Toxicity pHCheck->Toxicity No (pH stable) BufferSol Solution: Increase Buffering (Add 50mM MOPS or 2x Phosphate) pHCheck->BufferSol Yes (Acidification) FusionSol Solution: Use Fusion Tag (SUMO/TRX) or Inclusion Bodies Toxicity->FusionSol MarleySol Solution: Extend Recovery Phase (45-60 min pre-IPTG) InductionCheck->MarleySol Induction too early

Caption: Diagnostic logic tree for isolating the root cause of low yield in recombinant 15N expression.

Module 2: Solid Phase Peptide Synthesis (SPPS)

For peptides that are toxic to bacteria or require specific residues, SPPS is necessary. The cost of 15N-Fmoc amino acids dictates that coupling efficiency must be >99% .

Troubleshooting Table: SPPS Failure Modes

SymptomRoot CauseTechnical Solution
Deletion Sequences Incomplete coupling due to steric hindrance or aggregation.Double Coupling: Perform the coupling step twice for expensive 15N residues. Pseudoprolines: Insert Fmoc-pseudoproline dipeptides at every 6th–10th residue to disrupt

-sheet aggregation on the resin.
Low Crude Yield Peptide aggregation on the resin (shrinking beads).Switch Resin: Use PEG-based resins (e.g., ChemMatrix) which swell better than polystyrene (PS) in DMF/NMP.
Racemization Over-activation of sensitive 15N residues (Cys, His).Lower Temperature: Keep coupling at 4°C–25°C for sensitive residues. Avoid base-catalyzed racemization by using collidine instead of DIPEA.

Module 3: Frequently Asked Questions (FAQ)

Q1: I am using the Marley method, but my 15N labeling is incomplete (<90%). Why? A: You likely induced too early. When you switch from LB (rich 14N) to M9 (15N), the cells contain a pool of intracellular 14N amino acids. If you induce immediately, the ribosome incorporates this residual 14N.

  • Fix: Ensure the "Recovery Phase" (shaking in M9 without IPTG) lasts at least 45–60 minutes . This forces the bacteria to turn over the 14N pool before the high-expression plasmid is activated.

Q2: My peptide is expressed but insoluble (Inclusion Bodies). Is this a failure? A: No, it is often an advantage for peptides. Inclusion bodies (IBs) protect the peptide from proteolytic degradation in the cytosol.

  • Protocol: Lyse cells

    
     Spin down IBs 
    
    
    
    Wash with Urea/Triton
    
    
    Solubilize in 6M Guanidine or 8M Urea.
  • 15N Benefit: IBs are often purer than the soluble fraction, leading to cleaner NMR spectra after refolding.

Q3: Can I use "Auto-induction" media for 15N labeling? A: Yes, but it requires precise calibration. Auto-induction relies on the sequential consumption of Glucose (inhibits induction) and Lactose (induces). For 15N, you must make defined auto-induction media using


N-NH

Cl and specific carbon sources.
  • Risk: If the ratio is wrong, induction happens before the culture reaches high density, wasting isotope. The Marley method (manual induction) offers tighter control for expensive isotopes.

Q4: Why does my pH drop so fast in M9 media? A: Ammonium uptake. For every NH


 ion the bacteria import for protein synthesis, they export one H

proton. In a high-density culture (OD > 3.0), this can acidify the media within 2 hours.
  • Fix: See "Protocol 2" above. Use high-phosphate M9 or add MOPS.

References

  • Marley, J., Lu, M., & Bracken, C. (2001).[1] A method for efficient isotopic labeling of recombinant proteins.[1][2][3] Journal of Biomolecular NMR.

    • Source:

    • Relevance: Establishes the standard "media switch" protocol to maximize isotope efficiency.
  • Azatian, M., et al. (2019).[4] Increasing the buffering capacity of minimal media leads to higher protein yield.[5] Protein Expression and Purification.

    • Source:

    • Relevance: definitive proof that standard M9 buffering is insufficient for high-yield expression and th
  • Sivashanmugam, A., et al. (2009). Practical protocols for production of very high yields of recombinant proteins using Escherichia coli. Protein Science.

    • Source:

    • Relevance: details the auto-induction and high-density growth str
  • BenchChem Technical Support. (2025). Troubleshooting Low Yield in Solid-Phase Peptide Synthesis.

    • Source:

    • Relevance: General troubleshooting for aggreg

Sources

Technical Support Center: Optimizing Boc Deprotection of Glutamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Peptide Synthesis Chemistry | Tier: Advanced Support

Executive Summary

Glutamic acid (Glu) presents a unique set of challenges during Boc deprotection. While the removal of the tert-butyloxycarbonyl (Boc) group is a standard acidic procedure, the presence of the


-carboxylic acid side chain creates a high risk for intramolecular cyclization (pyroglutamate formation) and intermolecular alkylation.

This guide provides the protocols, scavenger cocktails, and troubleshooting matrices necessary to minimize these side reactions.

Module 1: The Diagnostic Hub

Identify if your synthesis failure is due to Glu-specific side reactions.

Symptom Checker
Observation (LC-MS / HPLC) Likely Issue The Chemical Reality
Mass Shift: [M - 18] Pyroglutamate Formation Intramolecular cyclization of N-terminal Glu. The free amine attacks the

-carbonyl, expelling water/alcohol.
Mass Shift: [M + 56] t-Butyl Alkylation Incomplete scavenging. The t-butyl cation (released from Boc) has alkylated the Glu side chain or other nucleophiles (Trp, Met).
Mass Shift: [M + 108] Anisylation If Anisole was used as a scavenger, it has reacted with the Glu side chain (Friedel-Crafts acylation of the scavenger).
Broad/Split Peaks Incomplete Deprotection The side chain ester (e.g., OBzl, OcHx) may still be attached if the acid strength or time was insufficient.

Module 2: Mechanistic Insight (The "Why")[1]

The Pyroglutamate Trap

The most prevalent failure mode for N-terminal Glutamic acid is the formation of Pyroglutamic acid (pGlu). Unlike other side reactions that require external contaminants, this is an intramolecular suicide reaction. It occurs most rapidly when the side chain is a free acid or a methyl/benzyl ester.

Key Insight: The reaction is acid-catalyzed but often happens after the acid is removed, during the neutralization/work-up phase when the amine becomes nucleophilic.

Glu_Cyclization BocGlu Boc-Glu(OR)-OH (Protected) FreeGlu H-Glu(OR)-OH (Free Amine) BocGlu->FreeGlu 1. TFA/DCM (-Boc) tBu t-Butyl Cation (Reactive Species) BocGlu->tBu Side Product Transition Tetrahedral Intermediate FreeGlu->Transition Intramolecular Attack (Fast) PyroGlu Pyroglutamate (Cyclic Lactam) Transition->PyroGlu -ROH / -H2O (Irreversible) Scavenger Silane Scavenger (TIS/TES) tBu->Scavenger Intercepted Trapped Trapped Cation (Inert) Scavenger->Trapped

Caption: The pathway of N-terminal Glutamic acid cyclization (top) vs. the interception of cations by scavengers (bottom).

Module 3: Optimized Protocols

Protocol A: The "Cold & Fast" Method (Recommended)

Best for: N-terminal Glu peptides prone to cyclization.

The Logic: Lower temperatures significantly reduce the rate of intramolecular cyclization (pGlu formation) and Friedel-Crafts alkylation (anisylation) while still allowing Boc removal.

  • Preparation: Pre-cool the deprotection cocktail (50% TFA in DCM) to 0°C .

  • Scavenger Addition: Add 2.5% Triethylsilane (TES) and 2.5% Water .

    • Why TES? It is less prone to alkylating Trp residues than Anisole.

    • Why Water? It is the ultimate acceptor for t-butyl cations, preventing them from re-attaching to the Glu side chain.

  • Reaction: Treat the resin/peptide for 20–30 minutes at 0°C .

    • Critical: Do not let it warm to Room Temperature (RT) if possible.

  • Work-up:

    • Precipitate directly into cold Diethyl Ether (or MTBE).

    • Avoid basic aqueous washes. Any exposure to base (NaHCO3) will instantly trigger the free amine to attack the side chain ester, forming Pyroglutamate.

Protocol B: The HCl/Dioxane Alternative

Best for: Peptides containing Trp or Met where TFA side reactions are a concern.

  • Use 4M HCl in Dioxane .

  • This reagent is less hygroscopic than TFA and often leads to cleaner salts.

  • The chloride counter-ion is less likely to promote aggregation than the trifluoroacetate ion.

Module 4: Scavenger Selection Guide

The choice of scavenger dictates the purity of your Glu-containing peptide.

Scavenger CocktailCompositionBest ApplicationRisk Factor
Reagent B (Standard) 95% TFA, 2.5% TIS, 2.5% H2OGeneral Purpose.[1]Moderate. TIS (Triisopropylsilane) is excellent but expensive.
The "Silane" Mix 94% TFA, 3% TES, 3% H2OGlu + Trp/Met sequences. Low. TES (Triethylsilane) is smaller and more reactive than TIS.
The "Anisole" Mix 90% TFA, 5% Anisole, 5% ThioanisoleAvoid for Glu. High. Anisole can react with the Glu side chain (Anisylation) at >5°C.
Reagent K 82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% EDTComplex sequences (Cys, Met, Trp).Moderate. Good for Met protection, but foul-smelling (EDT).

Module 5: Troubleshooting FAQs

Q: I see a -18 Da peak (Pyroglutamate) even after following the cold protocol. Why? A: The cyclization likely happened after the acid step.

  • Fix: Ensure you are not neutralizing the sample before lyophilization. Keep the peptide in its protonated (salt) form. If you must neutralize, do it immediately before the next coupling step in situ.

Q: My Glu side chain is benzylated (Glu-OBzl). Do I need to worry? A: Yes, but less than with a methyl ester. Benzyl esters are more stable, but if you use HBr/Acetic Acid or HF for final cleavage, the resulting free acid Glu is highly susceptible to cyclization if it is at the N-terminus.

Q: Can I use Anisole as a scavenger for Glu peptides? A: Proceed with caution. Literature confirms that Anisole can undergo Friedel-Crafts acylation with the glutamyl side chain carboxylium ion, leading to a permanent adduct [1]. If you must use it, keep the temperature strictly at 0°C.

Q: How do I remove the Pyroglutamate byproduct? A: It is very difficult to separate pGlu-peptides from Glu-peptides because the hydrophobicity change is small.

  • Prevention is the only cure. If you have a failed batch, the enzyme Pyroglutamate Aminopeptidase can sometimes be used to cleave the pGlu residue specifically, allowing you to salvage the truncated peptide (n-1), but this is not viable for drug development scale-up.

References

  • Liu, Y. D., et al. (2011).[2] N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. Journal of Biological Chemistry. Retrieved from [Link][3]

  • Lundt, B. F., et al. (1978).[4] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Int. J. Pept.[3][4][5] Protein Res.[4][5][6] (Cited via ResearchGate). Retrieved from [Link]

Sources

storage and stability conditions for Boc-Glu-OH-15N

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Boc-Glu-OH-15N. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the storage, handling, and application of this isotopically labeled amino acid. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

Section 1: Storage and Stability - The Foundation of Success

Proper storage is the single most critical factor in maintaining the chemical integrity and isotopic enrichment of this compound. The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions and the compound, like many amino acid derivatives, is susceptible to moisture.

Core Storage Recommendations
ConditionSolid FormIn SolutionRationale & Expert Insight
Temperature 2°C to 8°C [1]-20°C to -80°C [2]Refrigeration minimizes the rate of potential degradation pathways. For solutions, freezing is essential to halt hydrolytic and microbial activity. -80°C is preferred for long-term (months) storage to prevent repeated freeze-thaw cycles which can degrade the compound[2].
Atmosphere Inert Gas (Argon/Nitrogen) Inert Gas (Argon/Nitrogen) While stable in air for short periods, long-term storage under an inert atmosphere prevents slow oxidation and degradation from atmospheric moisture.
Moisture Desiccated [1]Anhydrous Solvents This compound is hygroscopic. Moisture can lead to hydrolysis of the Boc group, resulting in the formation of free glutamic acid-15N. Always use a desiccator for storage of the solid.
Light Protect from Light [1]Amber Vials While not extremely light-sensitive, protection from UV light is a best practice for all complex organic molecules to prevent photochemical degradation over extended periods.

Expert Tip: Upon receiving your vial, we recommend aliquoting the solid into smaller, single-use quantities in a glove box or under a stream of inert gas. This practice drastically reduces the number of times the main stock is exposed to atmospheric moisture and temperature fluctuations, preserving its integrity for the duration of its shelf life.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the use of this compound in various applications.

Q1: What is the recommended solvent for creating a stock solution? A: For peptide synthesis, solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are standard. For other applications, Dimethyl sulfoxide (DMSO) can be used, but it's crucial to use a fresh, anhydrous grade as DMSO is highly hygroscopic[2]. The solubility in water is low[3]. Always prepare solutions fresh when possible. If storage is necessary, follow the "-80°C, 6 months; -20°C, 1 month" guideline for solutions[2].

Q2: My this compound powder appears slightly off-white or clumpy. Is it still usable? A: A slight off-white color is generally acceptable. However, clumping is a strong indicator of moisture absorption. Before use, we highly recommend performing a quality control check. A simple method is to run a small-scale test reaction or acquire a mass spectrum to confirm the molecular weight (Expected [M+H]⁺ for C₁₀H₁₇¹⁵NO₆ ≈ 249.11). The presence of a significant peak corresponding to free glutamic acid-15N (M+1 ≈ 149.06) would indicate degradation.

Q3: I'm seeing low incorporation of the 15N label in my cell culture experiment. What could be the cause? A: This is a complex issue with several potential causes:

  • Metabolic Scrambling: This is a significant challenge in mammalian cell culture. The cell's metabolic machinery can transfer the ¹⁵N amine group from the supplied glutamic acid to other amino acids[4]. This reduces the enrichment in your target protein's glutamate residues and can lead to low-level ¹⁵N incorporation in other residues.

  • Dilution from Media: If your growth medium contains unlabeled glutamic acid or precursors, it will compete with and dilute the ¹⁵N-labeled compound, leading to lower overall incorporation[4]. Using a chemically defined medium lacking natural glutamic acid is crucial.

  • Amino Acid Instability: Certain amino acids can be unstable in biological matrices like cell culture media over time[5]. It is advisable to supplement the media with fresh this compound (or its deprotected form, depending on the experimental design) periodically during long incubation periods.

Q4: Can I use standard Boc-deprotection protocols with this labeled amino acid? A: Yes. The ¹⁵N isotope does not alter the chemical reactivity of the molecule. Standard Boc deprotection conditions, such as using Trifluoroacetic acid (TFA) in Dichloromethane (DCM), are effective[6]. The ¹⁵N label is stable under these conditions.

Section 3: Troubleshooting Guides

Guide 1: Low Yield in Boc-SPPS (Solid-Phase Peptide Synthesis)

One of the most common frustrations in peptide synthesis is a low yield of the desired product. When using this compound, the troubleshooting process is systematic.

  • Confirm Amino Acid Integrity:

    • Action: Before starting the synthesis, dissolve a small amount of the this compound in a suitable solvent and acquire a mass spectrum.

    • Expected Result: A clean spectrum with the dominant peak corresponding to the correct mass.

    • Rationale: This initial check ensures you are not starting with degraded material. If significant degradation is observed (e.g., loss of the Boc group), the starting material is compromised.

  • Assess Coupling Efficiency:

    • Action: Perform a Kaiser test or a Chloranil test on the resin after the coupling step for this compound.

    • Expected Result: A negative test (e.g., beads remain colorless in the Kaiser test), indicating the absence of free primary amines.

    • Rationale: A positive test signifies incomplete coupling. This is a common failure point, especially with bulky amino acids or aggregating sequences[7]. If coupling is incomplete, consider double coupling, increasing the reaction time, or using a more potent coupling reagent like HATU or HCTU[7].

  • Evaluate Cleavage and Deprotection:

    • Action: After synthesis, analyze the crude product by HPLC and Mass Spectrometry.

    • Expected Result: A major peak corresponding to the full-length peptide.

    • Rationale: The presence of deletion sequences lacking the Glu residue points to a failure at the coupling or deprotection step for the preceding amino acid. If the major product is your peptide minus the Glu residue, the coupling of this compound failed.

  • Check for Side Reactions:

    • Action: Look for common side products in the mass spectrum. For glutamic acid, aspartimide formation can be a problem, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser[6].

    • Rationale: Reactive intermediates formed during cleavage can modify vulnerable residues[8]. Ensure your cleavage cocktail contains appropriate scavengers (e.g., water, triisopropylsilane (TIPS)) to quench reactive cations.

G start Low Crude Peptide Yield check_aa 1. Verify this compound Integrity (MS) start->check_aa aa_ok Mass Correct? check_aa->aa_ok aa_bad Degraded Material. Obtain new stock. aa_ok->aa_bad No check_coupling 2. Check Coupling Step (Kaiser Test) aa_ok->check_coupling Yes coupling_ok Coupling Complete? check_coupling->coupling_ok coupling_bad Incomplete Coupling. - Double couple - Change reagent (HATU) - Increase time/temp coupling_ok->coupling_bad No analyze_crude 3. Analyze Crude Product (HPLC/MS) coupling_ok->analyze_crude Yes crude_analysis Major Peak Identity? analyze_crude->crude_analysis deletion_seq Deletion Sequence. Troubleshoot previous coupling/deprotection. crude_analysis->deletion_seq Deletion side_reactions Side Reactions. - Optimize cleavage cocktail - Check for aspartimide formation crude_analysis->side_reactions Other Mass success Synthesis Successful crude_analysis->success Correct Product

Caption: Troubleshooting workflow for low peptide synthesis yield.

References

  • Safety Data Sheet. (n.d.). AAPPTec. Retrieved February 6, 2026, from [Link]

  • MSDS ABE225 Boc-D-Glu(OtBu).pdf. (n.d.). AAPPTec. Retrieved February 6, 2026, from [Link]

  • Peptide synthesis troubleshooting using unnatural amino acids. (2022). Reddit. Retrieved February 6, 2026, from [Link]

  • A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2024, November 12). ACS Publications. Retrieved February 6, 2026, from [Link]

  • Planning a Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 6, 2026, from [Link]

  • What do you do when your peptide synthesis fails? (2023, February 7). Biotage. Retrieved February 6, 2026, from [Link]

Sources

Technical Support Center: High-Fidelity Boc Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide researchers with actionable, mechanistic strategies for preventing amino acid racemization during Boc-strategy synthesis. This guide moves beyond basic protocols to address the root causes of stereochemical loss: oxazolone formation, base-catalyzed enolization, and inefficient neutralization.

Module 1: Mechanism & Diagnostics

"Why am I seeing D-isomers in my product?"

Racemization in peptide synthesis is rarely random; it is a specific chemical failure. In Boc chemistry, the primary culprit is the formation of an oxazolone (azlactone) intermediate during the activation step.[1]

The Oxazolone Pathway

When a carboxyl group is activated (converted to a leaving group), the oxygen of the preceding amide bond can attack the activated carbonyl.[1] This forms a 5-membered oxazolone ring.[2] The


-proton on this ring is highly acidic (

) compared to a standard

-proton (

). Weak bases present in the reaction (like DIEA or NMM) can easily deprotonate this position, destroying the chirality.

Visualizing the Threat:

OxazoloneMechanism Activated Activated Amino Acid (L-Isomer) Oxazolone Oxazolone Intermediate (5-membered ring) Activated->Oxazolone Intramolecular Attack Enol Enolized Oxazolone (Planar/Achiral) Oxazolone->Enol Base (DIEA) Deprotonation Racemic Racemic Product (DL-Mixture) Oxazolone->Racemic Amine Attack Enol->Oxazolone Reprotonation

Figure 1: The Oxazolone (Azlactone) mechanism.[1][3][4][5] The critical failure point is the base-mediated deprotonation of the oxazolone ring.

Diagnostic Checklist

If you detect racemization (via C18 HPLC splitting or Chiral GC/MS), check these parameters immediately:

  • Activation Time: Are you pre-activating for >2 minutes? (Longer activation = higher oxazolone risk).

  • Base Stoichiometry: Are you using >2 equivalents of base relative to the activator?

  • Histidine Presence: Is the racemization occurring specifically at a His residue? (See Module 4).

Module 2: The Core Strategy – In Situ Neutralization

"My standard neutralization wash is causing aggregation and racemization."

In traditional Boc protocols, the TFA salt of the N-terminus is neutralized with a separate base wash (e.g., 10% DIEA/DCM) before coupling. The Problem: This leaves the peptide chain as a free amine in a neutral state for several minutes. Neutral peptide chains aggregate rapidly (forming


-sheets), reducing coupling efficiency and forcing slower reactions that allow time for racemization.

The Solution: In Situ Neutralization (Kent/Alewood Protocol) Eliminate the separate neutralization step.[6] Add the base simultaneously with the activated amino acid. This keeps the peptide protonated (disaggregated) until the exact moment of coupling.

Protocol: High-Efficiency In Situ Neutralization

Reference: Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992).

  • Deprotection: Treat resin with 100% TFA (2 x 1 min flow washes).

  • Flow Wash: Wash rapidly with DMF (flow wash, 30 seconds). Do not neutralize yet.

  • Coupling Cocktail Preparation (Calculate for 0.2 M final conc):

    • Dissolve Boc-Amino Acid (1.0 eq relative to desired concentration, usually 4-fold excess over resin).

    • Add HBTU or HATU (0.9 eq relative to AA).

    • Add DIEA (2.0 - 2.5 eq relative to AA). Crucial: The extra base neutralizes the resin-bound TFA salt instantly upon addition.

  • Addition: Add the activated cocktail immediately to the protonated resin.

  • Reaction: Shake for 10–15 minutes.

Why this works: The coupling is so fast (seconds to minutes) that the activated species is consumed before it can racemize, and the peptide has no time to aggregate.

Module 3: Coupling Reagent Selection

"Which activator is safest for chiral integrity?"

Not all coupling reagents are equal.[7][8][9] The choice dictates the lifetime of the activated ester and its susceptibility to oxazolone formation.

Reagent ClassExamplesRacemization RiskRecommendation
Carbodiimides DCC, DICHigh (if used alone)NEVER use alone. Must use with HOBt or Oxyma Pure.
Phosphoniums PyBOP, PyAOPModerate Good, but expensive. Requires base (risk factor).
Uroniums HBTU, HATULow to Moderate Excellent for In Situ protocols. HATU is superior for steric bulk but more reactive (higher risk if base is excess).
Additives HOBt, HOAt, Oxyma Suppressant Mandatory. Oxyma Pure is the modern gold standard (safer than explosive HOBt/HOAt).

The "Safe Mode" Protocol (Oxyma/DIC): For extremely sensitive residues (or if you lack HBTU/HATU), use DIC (Diisopropylcarbodiimide) + Oxyma Pure .

  • Dissolve Boc-AA (1.0 eq) and Oxyma Pure (1.0 eq) in DMF.

  • Add DIC (1.0 eq).

  • Pre-activate for exactly 2 minutes (color change to yellow/orange).

  • Add to resin.[10] Note: This method is acidic/neutral and avoids the base-catalyzed racemization pathway entirely.

Module 4: Problematic Residues (The "Danger Zone")

"I am losing chirality specifically at Histidine and Cysteine."

These amino acids have side chains that actively catalyze their own racemization (autocatalysis).

1. Histidine (The Imidazole Problem)

The


-nitrogen of the imidazole ring can attack the activated carbonyl, forming an intramolecular intermediate that racemizes instantly.
  • Avoid: Boc-His(Tos)-OH . The Tosyl group is unstable and can be cleaved by HOBt, exposing the imidazole.

  • Use: Boc-His(Bom)-OH (Benzyloxymethyl).

    • Mechanism:[1][2][4][6][7] The Bom group permanently blocks the

      
      -nitrogen. It is stable to TFA and base, surviving the entire synthesis. It is cleaved only by HF (final cleavage).
      
    • Alternative:Boc-His(Dnp)-OH . Excellent protection, but requires a specific thiolysis step (thiophenol) to remove before HF cleavage.

2. Cysteine (The Thiol Problem)

Direct enolization is rapid in Cysteine due to the electron-withdrawing effect of the sulfur.

  • Strategy: Use Boc-Cys(Mob)-OH (4-methoxybenzyl) or Boc-Cys(Meb)-OH .

  • Solvent: Avoid pure DMF for Cys coupling if possible; 1:1 DMF/DCM reduces racemization rates.

  • Reagent: Use DIC/Oxyma (base-free) rather than HBTU/DIEA for Cys coupling to eliminate base-catalyzed proton abstraction.

Module 5: Troubleshooting Workflow

Troubleshooting Start Racemization Detected CheckAA Is it His or Cys? Start->CheckAA YesHis Yes: Histidine CheckAA->YesHis YesCys Yes: Cysteine CheckAA->YesCys NoGeneral No: General AA CheckAA->NoGeneral ActionHis Switch to Boc-His(Bom)-OH YesHis->ActionHis ActionCys Use DIC/Oxyma (No Base) Use DCM/DMF mix YesCys->ActionCys CheckBase Check Base:Activator Ratio NoGeneral->CheckBase HighBase Ratio > 2:1 ? CheckBase->HighBase ActionBase Reduce DIEA to 2.0 eq Switch to TMP (Collidine) HighBase->ActionBase Yes CheckTime Coupling Time > 30 min? HighBase->CheckTime No ActionTime Adopt In Situ Neutralization (Faster kinetics) CheckTime->ActionTime Yes

Figure 2: Decision tree for isolating the source of stereochemical loss.

References
  • Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis.[6][11][12][13] International Journal of Peptide and Protein Research. Link

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[14] Organic Process Research & Development. Link

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[2][7][11][13] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[15] Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[8] Tetrahedron.[2] Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][7][9][11][13][16] Chemical Reviews. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Selecting the Optimal ¹⁵N-Labeled Glutamic Acid for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isotopic Labeling in Peptide Science

In the landscape of modern proteomics, structural biology, and drug development, the ability to precisely track and quantify biomolecules is paramount. Stable isotope labeling, particularly with ¹⁵N, offers a powerful, non-radioactive method for these applications.[] Incorporating ¹⁵N-labeled amino acids into a peptide sequence creates a distinct mass shift, allowing for unambiguous identification and quantification in mass spectrometry (MS)-based proteomics and enabling advanced structural elucidation via nuclear magnetic resonance (NMR) spectroscopy.[2][3][4]

Glutamic acid (Glu), with its acidic side chain, is a functionally critical residue in countless bioactive peptides. The choice of its protected, ¹⁵N-labeled derivative is a decisive factor that dictates the entire synthetic strategy. This guide provides an in-depth comparison of two cornerstone building blocks: Boc-Glu-OH-¹⁵N and Fmoc-Glu(OtBu)-OH-¹⁵N , moving beyond a simple list of features to explain the fundamental chemical principles and practical implications that guide the expert's choice in solid-phase peptide synthesis (SPPS).

The Philosophical Divide: Boc vs. Fmoc Orthogonal Strategies

The selection between Boc-Glu-OH-¹⁵N and Fmoc-Glu(OtBu)-OH-¹⁵N is not merely a choice of reagent but an entry into two distinct and fundamentally different chemical philosophies for peptide assembly. The core principle differentiating them is orthogonality —the ability to selectively remove one class of protecting groups while others remain intact.[5][6][7]

  • The Boc/Bzl Strategy (Tert-butyloxycarbonyl): This classic approach relies on graduated acid lability .[5] The temporary α-amino Boc group is removed with a moderate acid (e.g., trifluoroacetic acid, TFA), while the "permanent" side-chain protecting groups (typically benzyl-based) are cleaved only at the end of the synthesis with a much stronger acid like hydrofluoric acid (HF).[5][8]

  • The Fmoc/tBu Strategy (9-Fluorenylmethyloxycarbonyl): This is a truly orthogonal strategy that has become the predominant method in modern peptide synthesis.[5][7] The temporary α-amino Fmoc group is labile to mild basic conditions (e.g., piperidine), whereas the permanent side-chain protecting groups (typically tert-butyl based) are acid-labile, removed during the final TFA cleavage cocktail.[5][8][9]

This fundamental difference in deprotection chemistry influences every subsequent step, from reagent selection to potential side reactions and final product purity.

Logical Relationship: Orthogonal Protection Schemes

The following diagram illustrates the core difference in the deprotection logic between the Boc and Fmoc strategies.

G cluster_0 Boc/Bzl Strategy (Graduated Acid Lability) cluster_1 Fmoc/tBu Strategy (True Orthogonality) Boc_N Boc-Nα TFA Moderate Acid (e.g., TFA) Boc_N->TFA Removed Bzl_SC Bzl-Side Chain Bzl_SC->TFA Stable HF Strong Acid (e.g., HF) Bzl_SC->HF Removed Fmoc_N Fmoc-Nα Piperidine Base (e.g., Piperidine) Fmoc_N->Piperidine Removed tBu_SC tBu-Side Chain tBu_SC->Piperidine Stable TFA_final Strong Acid (e.g., TFA) tBu_SC->TFA_final Removed

Caption: Orthogonal protection schemes in Boc and Fmoc SPPS.

Head-to-Head Comparison: Boc-Glu-OH-¹⁵N vs. Fmoc-Glu(OtBu)-OH-¹⁵N

A direct comparison reveals how the underlying chemical strategy impacts the practical use of each ¹⁵N-labeled glutamic acid derivative.

FeatureBoc-Glu-OH-¹⁵N Fmoc-Glu(OtBu)-OH-¹⁵N Causality and Field-Proven Insights
α-Amino Protection tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)The choice of Nα protection dictates the entire workflow. Boc necessitates repetitive acid exposure, while Fmoc uses a milder, base-mediated deprotection.[5]
Side-Chain Protection Requires separate protection, typically Benzyl (Bzl) or Cyclohexyl (OcHx) esters.[10][11]tert-Butyl (OtBu) ester is integrated.[6][12]This is the most critical distinction. The name "Boc-Glu-OH" refers to the unprotected side chain, which must be protected for SPPS. In contrast, "Fmoc-Glu(OtBu)-OH" is sold as a ready-to-use, orthogonally protected unit. The OtBu group is stable to piperidine but cleaved by TFA.[9][12]
Deprotection Conditions Moderately strong acid (e.g., 25-50% TFA in DCM).[5]Mild base (e.g., 20% piperidine in DMF).[5][13]Fmoc's milder conditions are compatible with a wider range of sensitive functional groups and linkers, making it the dominant choice for modern synthesis.[5] Repetitive acid treatment in Boc-SPPS can lead to premature cleavage or degradation of sensitive sequences.
Potential Side Reactions Pyroglutamate formation: N-terminal glutamic acid can cyclize, especially during acidic Boc deprotection or neutralization steps.[10] This is a significant risk.Minimized Pyroglutamate: The mild basic deprotection conditions of the Fmoc strategy significantly reduce the risk of N-terminal cyclization.The choice of strategy directly impacts product purity. While side-chain protection (e.g., OcHx) in Boc-SPPS can minimize this, the risk remains higher than in Fmoc-SPPS.[10][11]
Final Cleavage Strong, hazardous acid (e.g., HF, TFMSA) required to remove Bzl/OcHx side-chain groups.[5][8]Strong acid (TFA) with scavengers, which simultaneously removes tBu groups and cleaves the peptide from the resin.[5]The need for HF in Boc-SPPS requires specialized, expensive equipment (e.g., Teflon apparatus) and poses significant safety hazards. Fmoc-SPPS uses standard laboratory glassware.
Automation Less amenable to full automation due to hazardous reagents and harsher conditions.[5]Highly amenable to automation. Fmoc deprotection can be monitored in real-time via UV absorbance of the dibenzofulvene byproduct.[5]The ease of monitoring and milder conditions have made Fmoc-SPPS the standard for automated synthesizers, leading to higher throughput and reproducibility.[]
Cost The base Boc-amino acids are generally less expensive.[]Fmoc-protected amino acids are typically more expensive raw materials.[]While the initial cost of Fmoc derivatives is higher, the overall process may be more cost-effective due to higher purity, reduced side reactions, shorter reaction times, and avoidance of specialized equipment.[13][]

Experimental Protocols: Incorporating ¹⁵N-Glutamic Acid

The following protocols outline a single coupling cycle for incorporating either Boc-Glu(OBzl)-OH-¹⁵N or Fmoc-Glu(OtBu)-OH-¹⁵N into a growing peptide chain on a solid support.

Protocol 1: Boc Solid-Phase Peptide Synthesis Cycle

This protocol assumes the use of a Merrifield resin and a side-chain protected Boc-Glu(OBzl)-OH-¹⁵N derivative. The rationale is to use graduated acid lability for deprotection.

Workflow Diagram: Boc-SPPS Cycle

G Resin Peptide-Resin (Nα-Boc protected) Deprotection 1. Deprotection 25-50% TFA in DCM (30 min) Resin->Deprotection Wash1 2. Wash (DCM) Deprotection->Wash1 Neutralization 3. Neutralization 10% DIEA in DCM (2 min) Wash1->Neutralization Wash2 4. Wash (DCM, DMF) Neutralization->Wash2 Coupling 5. Coupling Boc-Glu(OBzl)-OH-¹⁵N HBTU/HOBt, DIEA in DMF (1-2 hours) Wash2->Coupling Wash3 6. Wash (DMF, DCM) Coupling->Wash3 NextCycle Peptide-Resin (N+1) (Ready for next cycle) Wash3->NextCycle

Caption: Workflow for a single amino acid coupling cycle using Boc-SPPS.

Step-by-Step Methodology:

  • Resin Preparation: Start with the Nα-Boc protected peptide-resin in a reaction vessel. Swell the resin in dichloromethane (DCM) for 30-60 minutes.[5]

  • Nα-Boc Deprotection:

    • Drain the DCM and add a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[5]

    • Agitate for 30 minutes at room temperature. This step cleaves the Boc group, exposing the N-terminal amine as a trifluoroacetate salt.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Neutralization:

    • To free the N-terminal amine for coupling, add a solution of 10% diisopropylethylamine (DIEA) in DCM.[5]

    • Agitate for 1-2 minutes and drain. Wash the resin with DCM (3-5 times) to remove excess base. This step is critical; residual base can compromise the subsequent coupling.

  • ¹⁵N-Amino Acid Coupling:

    • In a separate vial, pre-activate the Boc-Glu(OBzl)-OH-¹⁵N (2-4 equivalents) with a coupling agent like HBTU/HOBt (2-4 equivalents) and DIEA (4-6 equivalents) in N,N-dimethylformamide (DMF).

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate for 1-2 hours at room temperature. Monitor reaction completion with a qualitative method like the Kaiser test.[5]

  • Washing:

    • Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove all soluble reagents and byproducts.

    • The peptide-resin is now elongated by one ¹⁵N-labeled glutamic acid residue and ready for the next deprotection cycle.

Protocol 2: Fmoc Solid-Phase Peptide Synthesis Cycle

This protocol assumes the use of a Rink Amide or Wang resin and the orthogonally protected Fmoc-Glu(OtBu)-OH-¹⁵N . The rationale is the base/acid orthogonality for deprotection.

Workflow Diagram: Fmoc-SPPS Cycle

G Resin Peptide-Resin (Nα-Fmoc protected) Deprotection 1. Deprotection 20% Piperidine in DMF (5-20 min) Resin->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling Fmoc-Glu(OtBu)-OH-¹⁵N HATU, DIEA in DMF (1-2 hours) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 NextCycle Peptide-Resin (N+1) (Ready for next cycle) Wash2->NextCycle

Sources

Definitive Guide: 15N Metabolic Labeling vs. SILAC for Quantitative Proteomics

[1]

Executive Summary

For researchers designing quantitative proteomics experiments, the choice between Global 15N Metabolic Labeling and SILAC (Stable Isotope Labeling by Amino acids in Cell culture) is often dictated by the biological model rather than the instrument capability.

  • Choose SILAC if you are working with mammalian cell lines or organisms where auxotrophy can be easily managed. It offers the highest quantification precision with the simplest computational workflow (clean doublet peaks).

  • Choose 15N Labeling if you are working with bacteria, yeast, plants, or algae . It is cost-effective and achieves 100% proteome coverage without the need for auxotrophic mutants, though it requires specialized software to handle complex mass shifts.

Mechanistic Principles

Both methods rely on metabolic incorporation , meaning the heavy isotope is introduced during protein synthesis in vivo.[2] This is superior to chemical labeling (e.g., TMT, iTRAQ) because samples can be mixed immediately after cell lysis, eliminating technical variability introduced during purification or digestion.

SILAC: The "Defined Shift" System

SILAC replaces specific amino acids—typically Lysine (K) and Arginine (R) —with their heavy isotope counterparts (e.g.,

  • Mechanism: Since Trypsin cleaves at K and R, every tryptic peptide (except the C-terminus) carries exactly one labeled amino acid.[3]

  • Result: A predictable, constant mass shift (e.g., +8 Da or +10 Da) for every peptide pair.

15N Labeling: The "Global Shift" System

Global 15N labeling utilizes a simple nitrogen source (e.g.,


every nitrogen atom

  • Mechanism: Nitrogen is present in the peptide backbone and side chains. The number of nitrogen atoms varies by sequence.

  • Result: The mass shift is variable and sequence-dependent. A peptide with 10 nitrogens shifts by +10 Da; one with 20 shifts by +20 Da.

Technical Deep Dive: The Comparison

A. Spectral Complexity & Data Analysis

This is the most critical technical differentiator.

  • SILAC Data:

    • Spectrum: Appears as distinct "doublets" (Light and Heavy pairs) with identical isotopic distributions.

    • Analysis: Standard software (MaxQuant, Proteome Discoverer) easily identifies these pairs because the mass difference is fixed.

    • Advantage: High quantification accuracy; easy to manually validate.

  • 15N Data:

    • Spectrum: Appears as two separated isotopic envelopes. Because the mass shift depends on the number of N atoms, the "Heavy" peak distribution is often broader due to isotopic impurities (98-99% enrichment).

    • Analysis: Requires specialized algorithms (e.g., Census , Protein Prospector , IP2 , or Skyline ) that calculate the theoretical mass of the heavy peptide based on its specific amino acid sequence.

    • Challenge: "Satellite peaks" (incomplete labeling) can complicate quantification. Standard search engines often fail to identify the heavy peptides without specific "15N" workflows.

B. Cost & Feasibility
  • SILAC:

    • Cost: High.[2] Requires expensive, purified heavy amino acids and dialyzed serum (to remove natural amino acids).

    • Feasibility: Requires auxotrophic cells (cannot synthesize K/R). Some cells convert Arginine to Proline ("Arg-to-Pro conversion"), dispersing the label and reducing accuracy.[3]

  • 15N:

    • Cost: Very Low.

      
       and 
      
      
      salts are commodity chemicals.
    • Feasibility: Universal for autotrophs and microbes. Difficult for mammalian cells as it requires custom

      
      -rich media (e.g., algal lysates) and can cause toxicity.
      
C. Quantitative Precision
  • SILAC: Gold Standard. The defined mass difference allows for precise Peak-Area-to-Peak-Area ratios.

  • 15N: High, but computationally demanding. Precision relies on the software's ability to fit the heavy isotopic envelope correctly. If labeling is <98%, the isotopic pattern distorts, requiring mathematical correction.

Comparative Data Summary

FeatureSILAC (Specific Labeling)15N Metabolic Labeling (Global)
Labeling Source

Lysine & Arginine

Salts (e.g.,

)
Mass Shift Fixed (e.g., +8 Da, +10 Da)Variable (depends on sequence)
Spectral Pattern Distinct DoubletsShifted Isotopic Envelopes
Software Support Native (MaxQuant, PD, FragPipe)Specialized (Census, Protein Prospector)
Cost High (

$)
Low ($)
Primary Organisms Mammalian Cells, Mice (SILAC diet)Bacteria, Yeast, Plants, Algae
Main Challenge Arg-to-Pro conversion; AuxotrophyComplex spectra; Incomplete labeling

Experimental Workflow: The "Dual-Stream" Protocol

The following protocol illustrates a comparative workflow. For a robust experiment, reciprocal labeling (swapping heavy/light conditions) is recommended to rule out biological bias caused by the heavy isotope itself.

Step 1: Cell Culture & Labeling[3][4]
  • SILAC Stream:

    • Culture cells in "Light" media (normal K/R) and "Heavy" media (

      
      -Lys, 
      
      
      -Arg).[3]
    • Passage cells for at least 5-6 doublings to ensure >97% incorporation.

    • Quality Check: Digest a small aliquot and check for the disappearance of light peptides in the heavy sample.

  • 15N Stream (e.g., E. coli):

    • Inoculate pre-culture in M9 minimal media with

      
       (Light) or 
      
      
      (Heavy).
    • Grow to log phase. The fast growth rate of bacteria ensures complete labeling rapidly.

Step 2: Perturbation & Mixing
  • Apply treatment (e.g., Drug X) to the "Heavy" culture and Vehicle to the "Light" culture.

  • Crucial Step: Count cells or quantify protein (Bradford/BCA) and mix Light and Heavy samples at a 1:1 ratio based on protein mass.

    • Note: Mixing is done before lysis (if possible) or immediately after lysis to minimize technical error.

Step 3: Digestion & Mass Spectrometry
  • Lyse mixed cells (Urea/Thiourea buffer).

  • Reduce (DTT) and Alkylate (IAA).

  • Digest with Trypsin (Gold standard for SILAC; also works for 15N).

  • Desalt (C18 StageTip).

  • Analyze via LC-MS/MS (e.g., Orbitrap or TIMS-TOF).

Step 4: Data Processing
  • SILAC: Load raw files into MaxQuant.[4] Select "Multiplicity = 2". Set labels to Lys8/Arg10.[3]

  • 15N: Load raw files into Census or IP2 .

    • Configuration: Set enrichment to 0.99 (or calculated value).

    • Search: Requires a wide precursor mass tolerance in the initial search or a specific "15N" modification setting depending on the tool.

Visualizing the Workflow & Spectra

The following diagrams illustrate the parallel workflows and the fundamental difference in spectral output.

ProteomicsWorkflowcluster_SILACSILAC Workflow (Mammalian)cluster_15N15N Labeling Workflow (Bacteria/Plants)S_LightCell Culture(Light Lys/Arg)MixMIX 1:1(Combined Proteome)S_Light->MixS_HeavyCell Culture(Heavy Lys/Arg)S_TreatDrug Treatment(Heavy Only)S_Heavy->S_TreatS_Treat->MixN_LightCulture Media(14N Salts)N_Light->MixN_HeavyCulture Media(15N Salts)N_TreatDrug Treatment(Heavy Only)N_Heavy->N_TreatN_Treat->MixLysisCell Lysis &Protein ExtractionMix->LysisDigestTrypsin Digestion(Peptides)Lysis->DigestMSLC-MS/MS AnalysisDigest->MSData_SILACData Analysis:MaxQuant / PD(Defined Doublets)MS->Data_SILACIf SILACData_15NData Analysis:Census / Skyline(Isotopic Envelopes)MS->Data_15NIf 15N

Caption: Comparative workflow showing the convergence of sample processing and the divergence of data analysis strategies.

SpectraComparisoncluster_SpecSSILAC Spectrum (Peptide X)cluster_SpecN15N Spectrum (Peptide X)PeakLLight Peak(Mass M)PeakHHeavy Peak(M + 8 Da)(Defined Shift)PeakL->PeakHConstantDeltaEnvLLight Envelope(Mass M)EnvHHeavy Envelope(M + n*1 Da)(Variable Shift)EnvL->EnvHSequenceDependent

Caption: Conceptual difference in mass spectra. SILAC produces fixed doublets; 15N produces variable shifts based on nitrogen count.

References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[5][6] Molecular & Cellular Proteomics. Link

  • Park, S. K., et al. (2008). Census, a quantitative software tool for high-throughput proteomics. Current Protocols in Bioinformatics. Link

  • McClatchy, D. B., et al. (2007). 15N metabolic labeling of mammalian tissue with slow protein turnover. Journal of Proteome Research. Link

  • Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology. Link

  • Skirycz, A., et al. (2011). 15N-labeling of the Arabidopsis proteome.[6] Methods in Molecular Biology. Link

Definitive Guide: Validating 15N Incorporation Efficiency via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Structural Biologists (NMR), Proteomics Researchers, and Drug Discovery Scientists. Purpose: To provide an objective, technical comparison of Mass Spectrometry (MS) methodologies for validating 15N isotopic enrichment, complete with actionable protocols and self-validating logic.

Executive Summary: The Validation Imperative

In structural biology (NMR) and quantitative proteomics (15N-Metabolic Labeling), the integrity of your data hinges on a single metric: Incorporation Efficiency . Incomplete labeling (<95%) leads to complex NMR spectra with split peaks and erroneous quantification in proteomic ratios.

While NMR is the ultimate consumer of 15N-labeled proteins, it is an inefficient validation tool—requiring high concentrations, long acquisition times, and expensive instrument time. Mass Spectrometry (MS) is the superior alternative for validation, offering speed, sensitivity, and the ability to analyze dilute samples.

This guide compares the two primary MS modalities—MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization) and ESI-LC-MS (Electrospray Ionization Liquid Chromatography)—and provides a rigorous framework for calculating isotopic enrichment.

The Mechanism: Isotopic Envelope Expansion

To validate 15N incorporation, one must understand how stable isotopes alter the mass spectral signature. Nitrogen-14 (


N) has an atomic mass of ~14.00307 Da, while Nitrogen-15 (

N) is ~15.00011 Da. The mass difference (

) is approximately 0.997 Da per nitrogen atom .
The "Envelope" Effect

In a natural abundance protein, the "monoisotopic peak" (all


C, 

N,

H) is the lowest mass peak. As you replace

N with

N, two things happen:
  • Mass Shift: The entire isotopic envelope shifts to a higher m/z.

    • Shift = (Total # of Nitrogens) × (Fraction of

      
      N)
      
  • Pattern Distortion: If labeling is incomplete (e.g., 90%), the isotopic envelope widens significantly because the statistical distribution of

    
    N and 
    
    
    
    N creates a broad Gaussian distribution rather than a sharp shifted peak.
Diagram: Isotopic Shift Logic

The following diagram illustrates the logical flow of analyzing isotopic shifts to determine efficiency.

IsotopicShiftLogic Start Protein Sample Step1 Determine Theoretical N Count (from Sequence) Start->Step1 Step2 Acquire MS Spectrum Start->Step2 Decision Is Monoisotopic Peak Visible? Step2->Decision PathA Low Incorporation (<90%) Broad Gaussian Envelope Decision->PathA Broad/Messy PathB High Incorporation (>95%) Sharp Shifted Envelope Decision->PathB Clean Shift Calc Calculate % Enrichment (Exp Mass - Nat Mass) / (Max Shift) PathA->Calc PathB->Calc

Caption: Logic flow for interpreting MS spectra of 15N-labeled proteins. The shape of the envelope is a primary quality indicator.

Strategic Comparison: MALDI-TOF vs. ESI-LC-MS

Choosing the right instrument depends on your stage in the workflow (e.g., mid-expression check vs. final QC).

Comparative Analysis Table
FeatureMALDI-TOF MSESI-LC-MS
Primary Utility Rapid Screening: Quick "Go/No-Go" decision during expression.Precision QC: Final validation and site-specific analysis.
Speed < 5 minutes per sample.30–60 minutes per sample.
Sample Purity High Tolerance: Can handle salts/buffers (up to ~500mM) better than ESI.Low Tolerance: Requires desalting/cleanup (ZipTip or HPLC).
Data Output Total Protein Mass (Intact).Peptide-level Mass & Sequence (Digest).[1][2]
Resolution Lower: Hard to resolve +1 Da shifts in large proteins (>30kDa).Higher: Resolves isotopic fine structure (if Orbitrap/FT-ICR used).
Cost/Complexity Low: Simple operation.High: Requires LC maintenance and expert operation.

Protocol A: Rapid Validation via MALDI-TOF

Best for: Checking expression cultures or crude purifications.

Methodology
  • Sample Prep:

    • Mix 1 µL of protein solution (approx. 10 µM) with 1 µL of Matrix (Sinapinic Acid for proteins >10kDa; CHCA for peptides).

    • Spot onto the MALDI target plate and air dry (dried droplet method).

  • Acquisition:

    • Operate in Linear Positive Mode (for sensitivity) or Reflectron Mode (for resolution, if protein <10 kDa).

    • Acquire spectra for both the Unlabeled Control and the 15N-Labeled Sample .

  • Calculation (Centroid Method):

    • Determine the centroid mass (weighted average) of the unlabeled protein (

      
      ).
      
    • Determine the centroid mass of the labeled protein (

      
      ).
      
    • Calculate the theoretical maximum mass shift (

      
      ) based on the nitrogen count (
      
      
      
      ) from the amino acid sequence:
      
      
    • % Incorporation =

      
      
      
Self-Validation Check
  • The Control: Does the unlabeled mass match the theoretical sequence mass? If not, you have PTMs or degradation, invalidating the shift calculation.

Protocol B: Precision Quantification via ESI-LC-MS

Best for: Final QC for NMR samples, detecting "scrambling" (metabolic dilution), or quantifying incorporation in specific domains.

Methodology
  • Enzymatic Digestion:

    • Digest the protein with Trypsin (or Glu-C) to generate peptides. Peptides (1–3 kDa) allow for isotopic resolution that intact proteins often obscure.

  • LC-MS Acquisition:

    • Inject onto a C18 reverse-phase column coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Acquire MS1 spectra.[3]

  • Data Analysis (Isotope Pattern Matching):

    • Unlike MALDI, do not just use the centroid. Use software (e.g., Protein Prospector, Skyline, or Census) to generate Theoretical Isotope Distributions for 90%, 95%, 98%, and 99% enrichment.

    • Overlay the experimental peptide spectra with these theoretical models.

    • Calculate the Pearson Correlation Coefficient between the experimental envelope and the theoretical models to find the best fit.

Workflow Diagram: ESI-LC-MS Validation

ESI_Workflow Sample 15N Protein Digest Trypsin Digest Sample->Digest LC C18 LC Separation Digest->LC MS High-Res MS (Orbitrap) LC->MS Analysis Peptide Isotope Pattern Matching MS->Analysis

Caption: ESI-LC-MS workflow allows for peptide-level resolution, enabling precise pattern matching against theoretical enrichment models.

Troubleshooting & Causality

Issue: "The mass shift corresponds to 90%, but the spectrum looks messy."
  • Causality: This is likely Metabolic Scrambling or Dilution . If the 15N source (e.g., 15NH4Cl) is diluted by atmospheric nitrogen or unlabeled amino acids in the media (e.g., from rich media carryover), the incorporation will be heterogeneous.

  • Solution: Ensure minimal media is used (M9 minimal media) and that the starting inoculum was washed to remove rich media traces.

Issue: "MALDI shows 100% incorporation, but NMR spectra are poor."
  • Causality: MALDI resolution is low. A 98% enriched sample and a 100% enriched sample may look identical in Linear Mode.

  • Solution: Switch to ESI-LC-MS for a "Zoom-in" on specific peptides. Even 2% unlabeled nitrogen can cause relaxation issues in large protein NMR.

References

  • Kelley, A. M., et al. (2020).[4] "Calculation of Any M+ Value in Mass Spectrometry." World Journal of Chemical Education.[4] Link

  • MacCoss, M. J., et al. (2005). "Measurement of the isotope enrichment of stable isotope-labeled proteins using high-resolution mass spectrometry." Analytical Chemistry.
  • McAdoo, D. J. (2016). "Method for the Determination of 15N Incorporation Percentage in Labeled Peptides and Proteins." Methods in Enzymology. Link

  • Snoek, R., et al. (2025). "Method for the Determination of 15N Incorporation Percentage in Labeled Peptides Proteins." ResearchGate.[5][6] Link

  • Park, S. K., et al. (2008). "Census: a quantitative analysis software tool for mass spectrometry-based proteomics." Nature Methods.[7] Link

Sources

Precision in Proteomics: Benchmarking Boc-Glu-OH-15N for Absolute Protein Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the hierarchy of analytical chemistry, Quantitative NMR (qNMR) using isotopically labeled internal standards represents a primary ratio method, offering traceability to the International System of Units (SI). While traditional colorimetric assays (BCA, Bradford) are ubiquitous for estimation, they suffer from high variability (10–20%) due to amino acid composition bias.

This guide analyzes the specific application of Boc-Glu-OH-15N (N-tert-butoxycarbonyl-L-glutamic acid-15N) as an internal standard. Unlike generic aqueous standards, this molecule is uniquely engineered for the absolute quantification of hydrophobic peptides and proteins in organic media (e.g., DMSO-d6), utilizing the 15N nucleus to eliminate spectral overlap. This method achieves precision levels of <1.0% , significantly outperforming chromatographic and colorimetric alternatives.

Part 1: Technical Deep Dive – The "Why" and "How"

The Molecule: this compound

The structural selection of this compound is not arbitrary; it addresses specific failure points in protein quantification:

  • Boc Group (Tert-butoxycarbonyl): Provides high solubility in organic solvents (DMSO, DMF, CDCl3). This is critical for quantifying hydrophobic proteins or aggregation-prone peptides that precipitate in aqueous buffers (D2O), rendering traditional aqueous standards useless.

  • 15N Isotope Label: Acts as a "heteronuclear filter." In 1H-NMR, the proton attached to the 15N is split into a distinct doublet (J-coupling ~90 Hz) or can be isolated in 2D 1H-15N HSQC experiments. This separates the standard's signal from the analyte's natural abundance amide signals.

  • Glutamic Acid Backbone: Provides a stable, non-volatile core with well-characterized relaxation properties (

    
    ), ensuring accurate integration during NMR acquisition.
    
Mechanism of Action: qNMR vs. Traditional Methods

qNMR relies on a fundamental physical constant: the signal intensity (integral) is directly proportional to the number of nuclei.



Where 

= Integral area,

= Number of nuclei,

= Molar mass,

= Weight,

= Purity.

Unlike HPLC (which requires a reference standard of the exact same analyte for calibration) or BCA (which relies on colorimetric response relative to BSA, often leading to a "protein-to-protein variation" error), qNMR with this compound provides absolute quantification without needing a reference standard of the target protein itself.

Part 2: Comparative Performance Analysis

The following table contrasts the performance of this compound qNMR against industry-standard alternatives.

FeatureqNMR (this compound) IDMS (Amino Acid Analysis) HPLC-UV (External Std) Colorimetric (BCA/Bradford)
Primary Output Absolute Purity/Content (w/w%)Absolute Amino Acid ContentRelative Purity (Area %)Relative Concentration
Accuracy High (99.0 – 99.9%) High (95 – 98%)Medium (90 – 95%)Low (80 – 90%)
Precision (RSD) < 1.0% 2 – 5%1 – 3%10 – 20%
Reference Std Universal (this compound) Requires HydrolysisRequires Identical AnalyteBSA/IgG (Mismatch risk)
Solubility Scope Organic & AqueousAqueous (Hydrolysate)Soluble onlyBuffer dependent
Destructive? No (Sample Recoverable) Yes (Hydrolysis)NoYes
Major Limitation Sensitivity (mM range)Time-consuming (24h+)Response factor variationComposition bias
Visualizing the Error Propagation

The diagram below illustrates why qNMR is considered a "Primary Method" compared to the cumulative errors in colorimetric assays.

ErrorPropagation cluster_0 Colorimetric Assay (BCA) cluster_1 qNMR (this compound) BCA_Step1 Weigh BSA Std BCA_Step2 Pipetting Error BCA_Step1->BCA_Step2 BCA_Step3 Reaction Time/Temp BCA_Step2->BCA_Step3 BCA_Step4 Color Response Bias (Trp/Tyr/Cys dependent) BCA_Step3->BCA_Step4 Result_BCA Result: ±15% Error BCA_Step4->Result_BCA NMR_Step1 Weigh Internal Std NMR_Step3 NMR Acquisition (Fundamental Physics) NMR_Step1->NMR_Step3 NMR_Step2 Weigh Analyte NMR_Step2->NMR_Step3 Result_NMR Result: ±0.5% Error NMR_Step3->Result_NMR

Figure 1: Comparison of error sources. qNMR minimizes error by relying on gravimetry and fundamental physics, whereas colorimetric assays accumulate error through handling and chemical response bias.

Part 3: Experimental Protocol (qNMR)

This protocol describes the absolute quantification of a hydrophobic peptide using This compound in DMSO-d6.

Materials
  • Internal Standard (IS): this compound (High purity, >99.9% preferred, traceably weighed).

  • Solvent: DMSO-d6 (99.9% D) + 0.03% v/v TMS (optional, for chemical shift referencing).

  • Instrument: 400 MHz NMR or higher (600 MHz recommended for better dispersion).

Workflow
  • Gravimetric Preparation (Critical Step):

    • Using a micro-balance (readability 0.001 mg), weigh approximately 5–10 mg of the target protein/peptide into a vial. Record mass (

      
      ).
      
    • Weigh an equimolar amount (approximate) of this compound into the same vial. Record mass (

      
      ).
      
    • Note: Accuracy depends entirely on the precision of this weighing step.

  • Solubilization:

    • Add ~600 µL of DMSO-d6. Vortex until fully dissolved.

    • Transfer to a high-quality 5mm NMR tube.

  • Acquisition Parameters (1H-NMR):

    • Pulse Sequence: zg (standard 1D proton) or zg30.

    • Relaxation Delay (d1): Must be

      
       of the slowest relaxing signal (typically the internal standard). Set 
      
      
      
      to be safe for accurate integration.
    • Scans (ns): 16 to 64 (depending on concentration) to achieve S/N > 150:1.

    • Temperature: 298 K (regulated).

  • Processing & Calculation:

    • Phase and baseline correct the spectrum manually.

    • Integration:

      • Integrate the Boc-methyl group (singlet, ~1.4 ppm, 9 protons) OR the 15N-H (doublet, ~6-8 ppm range depending on solvent, 1 proton).

      • Integrate a distinct, non-exchangeable signal from the protein (e.g., methyls of Val/Leu/Ile or aromatic protons).

    • Apply the qNMR equation (Section 1.2) to determine the absolute purity/mass of the protein.

Workflow Visualization

qNMR_Workflow cluster_params Critical Parameters Start Start: Sample & Standard Weighing Gravimetry (Weigh Sample + this compound) Start->Weighing Dissolve Solubilization (DMSO-d6) Weighing->Dissolve Param2 15N Label Resolves overlap Weighing->Param2 Acquisition NMR Acquisition (d1 > 5*T1, 90° pulse) Dissolve->Acquisition Processing Processing (Phase, Baseline, Integration) Acquisition->Processing Param1 Relaxation Delay (d1) Must be > 30s Acquisition->Param1 Calc Calculation (Molar Ratio) Processing->Calc

Figure 2: Step-by-step qNMR workflow emphasizing the critical relaxation delay parameter.

References

  • Agilent Technologies. (2011). Easy, Precise and Accurate Quantitative NMR.[1] Retrieved from

  • Saito, T., et al. (2011). Absolute quantification of proteins by isotope dilution mass spectrometry.[2]Analytical Chemistry, 83(1), 123-130. (Contextual grounding for IDMS accuracy).

  • Burton, L., et al. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. Retrieved from

  • Mestrelab Research. (2023). What is qNMR and why is it important? Retrieved from

  • National Institutes of Health (NIH). (2008). Protein Quantification by Isotope Dilution Mass Spectrometry of Proteolytic Fragments: Cleavage Rate and Accuracy. Retrieved from

  • ResolveMass Laboratories. (2024). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.[3][4] Retrieved from

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.